5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4S/c1-2(5)3-7-8-4(6)9-3/h2H,5H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVLRMMVNXHIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227465-61-3 | |
| Record name | 5-Amino-α-methyl-1,3,4-thiadiazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Physicochemical Properties of 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages data from closely related analogs and general methodologies for the 2-amino-5-alkyl-1,3,4-thiadiazole class of compounds. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents based on the 1,3,4-thiadiazole scaffold.
Introduction
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2-amino-5-substituted-1,3,4-thiadiazole core, in particular, has been the subject of extensive research. This guide focuses on the specific derivative, this compound, providing available data and generalized experimental approaches to facilitate further investigation.
Physicochemical Properties
Table 1: Physicochemical Properties of 2-Amino-5-ethyl-1,3,4-thiadiazole (CAS: 14068-53-2)
| Property | Value | Source |
| Molecular Formula | C4H7N3S | [3] |
| Molecular Weight | 129.18 g/mol | [4] |
| Melting Point | 200-203 °C (lit.) | [4] |
| Boiling Point | 267.2±23.0 °C (Predicted) | [3] |
| XLogP3 | 0.9 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Topological Polar Surface Area | 80 Ų | [5] |
Synthesis and Experimental Protocols
A general and established method for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide. A specific protocol outlined in a US patent demonstrates the use of polyphosphoric acid as a reaction medium, which offers high yields.[6]
General Synthesis of 2-Amino-5-alkyl-1,3,4-thiadiazoles[6]
This method involves the reaction of an appropriate alkanoic acid with thiosemicarbazide in the presence of polyphosphoric acid. For the synthesis of this compound, a protected form of 2-aminopropanoic acid (alanine) would be required.
Reaction Scheme:
Caption: General synthesis pathway for this compound.
Experimental Protocol:
-
Reaction Setup: In a dry reaction vessel, combine thiosemicarbazide (1 molar equivalent) and a protected form of 2-aminopropanoic acid (1-1.2 molar equivalents).
-
Addition of Catalyst: Add polyphosphoric acid to the reaction mixture (at least 2 parts by weight per part of thiosemicarbazide).[6]
-
Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time will need to be optimized, but temperatures around 100-120°C for several hours are typical.[6]
-
Work-up: After the reaction is complete, cool the mixture and carefully add it to ice water.
-
Neutralization and Isolation: Neutralize the aqueous solution with a base (e.g., ammonium hydroxide) to precipitate the crude product.[6]
-
Purification: Filter the precipitate, wash it with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Deprotection: The protecting group on the aminoethyl side chain is then removed under appropriate conditions to yield the final product.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point Analysis: To assess the purity of the compound.
Biological Activity and Signaling Pathways
While specific studies on this compound are lacking, the broader class of 2-amino-1,3,4-thiadiazoles is well-documented for its significant antimicrobial properties.[7] The proposed mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell wall synthesis.[8][9]
Proposed Antimicrobial Mechanism of Action
The antimicrobial activity of 1,3,4-thiadiazole derivatives is thought to stem from their ability to interfere with key cellular processes in bacteria and fungi. The heterocyclic ring system can act as a bioisostere for other five-membered rings found in biologically important molecules, allowing it to bind to and inhibit enzymes.[10]
Caption: Conceptual diagram of the proposed antimicrobial mechanism of 1,3,4-thiadiazoles.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a 2-amino-5-alkyl-1,3,4-thiadiazole derivative.
Caption: Experimental workflow for the synthesis and analysis of the target compound.
Conclusion
While specific experimental data for this compound remains to be published, this technical guide provides a solid foundation for its investigation. By utilizing the provided general synthesis protocols and leveraging the physicochemical data of a close structural analog, researchers can efficiently approach the synthesis, purification, and characterization of this promising compound. Further studies are warranted to elucidate its precise physicochemical properties and to explore its full therapeutic potential, particularly in the context of antimicrobial drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. 2-Amino-5-ethyl-1,3,4-thiadiazole 97 14068-53-2 [sigmaaldrich.com]
- 5. PubChemLite - 2-amino-5-ethyl-1,3,4-thiadiazole (C4H7N3S) [pubchemlite.lcsb.uni.lu]
- 6. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
The Versatile Scaffold: A Deep Dive into the Medicinal Chemistry of 1,3,4-Thiadiazole Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its remarkable versatility and broad spectrum of pharmacological activities have captured the attention of researchers for decades, leading to the development of several clinically approved drugs. This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 1,3,4-thiadiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.
Core Attributes of the 1,3,4-Thiadiazole Ring
The unique physicochemical properties of the 1,3,4-thiadiazole ring contribute to its success as a pharmacophore. It is a bioisostere of pyrimidine, a core component of nucleic acids, which allows its derivatives to interfere with DNA replication processes.[1][2] The mesoionic character of the ring enables 1,3,4-thiadiazole-containing compounds to traverse cellular membranes and interact effectively with biological targets, often leading to high selectivity and reduced toxicity.[3][4] Furthermore, the presence of the =N-C-S- moiety and the ring's strong aromaticity contribute to its in vivo stability.[5]
Synthetic Strategies for 1,3,4-Thiadiazole Derivatives
A variety of synthetic methodologies have been developed for the construction of the 1,3,4-thiadiazole core. The most common and efficient methods involve the cyclization of thiosemicarbazides or their derivatives.[6][7] Other key starting materials include acylhydrazines, dithiocarbazates, and 1,3,4-oxadiazoles.[6] The choice of synthetic route often depends on the desired substitution pattern at the C2 and C5 positions of the thiadiazole ring, which is crucial for modulating the biological activity.[4]
A general workflow for the synthesis and evaluation of 1,3,4-thiadiazole derivatives is depicted below:
Anticancer Activity
1,3,4-thiadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and leukemia.[8][9] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[8]
Key Molecular Targets and Signaling Pathways
Several molecular targets have been identified for the anticancer activity of 1,3,4-thiadiazole compounds. These include:
-
Kinase Inhibition: Many derivatives act as inhibitors of protein kinases, such as tyrosine kinases, which are pivotal in cell signaling pathways that regulate cell growth and survival.[8] For instance, certain compounds have shown potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and HER-2.[2]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by binding to the colchicine binding site of tubulin, leading to cell cycle arrest and apoptosis.[10]
-
Enzyme Inhibition: Other targets include enzymes like carbonic anhydrases and lysine-specific demethylase 1 (LSD1).[1]
The following diagram illustrates a simplified signaling pathway targeted by some 1,3,4-thiadiazole anticancer agents:
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 1,3,4-thiadiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1h,l | SKOV-3 (ovarian) | 3.58 | [2] |
| 1h,l | A549 (lung) | 2.79 | [2] |
| 2g | LoVo (colon) | 2.44 | [1] |
| 2g | MCF-7 (breast) | 23.29 | [1] |
| 8a,d-f | A549, MDA-MB-231 | 1.62 - 10.21 | [2] |
| 18a-h | HCT-116, Hep-G2 | 2.03 - 37.56 | [2] |
| 24 | SMMC-7721 (liver) | 2.72 | [4] |
| 24 | HELA (cervical) | 12.45 | [4] |
| 24 | A549 (lung) | 3.81 | [4] |
| 25 | SMMC-7721 (liver) | 2.37 | [4] |
| 26 | SMMC-7721 (liver) | 3.80 | [4] |
| 32a,d | HePG-2, MCF-7 | 3.31 - 9.31 | [2] |
| 35 | HepG2 (liver) | 2.94 | [4] |
| 37 | HCT116, HepG2, MCF7 | 5.24, 7.94, 40.09 | [4] |
| 7b | MDA-MB-231 (breast) | 9.66 | [10] |
| 7b | MCF-7 (breast) | 15.83 | [10] |
Experimental Protocols: Anticancer Assays
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-thiadiazole test compounds and a vehicle control. A positive control (e.g., doxorubicin) is also included. The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. 1,3,4-thiadiazole derivatives have demonstrated promising antibacterial and antifungal activities.[11][12]
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected 1,3,4-thiadiazole compounds against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Unnamed | Staphylococcus epidermidis | 31.25 | [11] |
| Unnamed | Micrococcus luteus | 15.63 | [11] |
| 4i | Phytophthora infestans | 3.43 (EC50) | [13] |
Experimental Protocols: Antimicrobial Assays
Broth Microdilution Method for MIC Determination:
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The 1,3,4-thiadiazole test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory and Anticonvulsant Activities
Beyond their anticancer and antimicrobial properties, 1,3,4-thiadiazole derivatives have also been investigated for their potential as anti-inflammatory and anticonvulsant agents.[5][14]
Certain derivatives have shown analgesic and anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.[5] In the realm of central nervous system disorders, several 1,3,4-thiadiazole compounds have exhibited significant anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.[14][15] The proposed mechanism of action for their anticonvulsant effects often involves the modulation of GABAergic neurotransmission.[14][15]
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. SAR studies have revealed several key features for enhancing potency:
-
Substituents at C2 and C5: These positions are critical for modulating the biological activity. The introduction of various aryl, alkyl, or heterocyclic moieties at these positions can significantly impact the compound's interaction with its biological target.[4]
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents play a crucial role. For instance, in some anticancer derivatives, para-substituted electron-donating groups on a phenyl ring attached to the thiadiazole core have been shown to enhance cytotoxic potency.[10] Conversely, for some anticonvulsant agents, electron-withdrawing groups have been associated with increased activity.[14][15]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its ability to cross biological membranes and reach its target site.[14][15]
The logical relationship in SAR studies can be visualized as follows:
Conclusion
The 1,3,4-thiadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the ability to readily modify its structure allow for the fine-tuning of its pharmacological properties. The diverse range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects, underscores the immense potential of this heterocyclic system in drug development. Future research efforts will likely focus on the design of more selective and potent 1,3,4-thiadiazole derivatives with improved pharmacokinetic profiles, leveraging computational modeling and a deeper understanding of their molecular mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. jocpr.com [jocpr.com]
- 8. bepls.com [bepls.com]
- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 15. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of Substituted Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize substituted thiadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document details the principles and data interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to these molecules, offering valuable insights for researchers in the field.
Introduction to Thiadiazoles and Spectroscopic Characterization
Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. Different isomers exist, with 1,3,4-thiadiazole and 1,2,3-thiadiazole derivatives being widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Accurate structural elucidation is paramount for understanding their structure-activity relationships, and spectroscopic methods are the cornerstone of this characterization. This guide will delve into the key spectroscopic signatures of substituted thiadiazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within a molecule.
¹H NMR Spectroscopy
The chemical shifts (δ) of protons in substituted thiadiazoles are influenced by the electronic effects of the substituents and the inherent aromaticity of the ring.
Key ¹H NMR Spectral Features:
-
Thiadiazole Ring Protons: The protons directly attached to the thiadiazole ring typically resonate in the aromatic region, though their exact chemical shift is highly dependent on the substitution pattern and the specific thiadiazole isomer.
-
Substituent Protons: Protons on substituent groups will appear in their characteristic regions. For example, protons of an N-H group between a phenyl and thiadiazole ring can resonate significantly downfield, around δ 9.94-10.47 ppm.[1] Aromatic protons on phenyl substituents typically appear as multiplets between δ 7.00 and 8.43 ppm.[1]
-
Exchangeable Protons: Protons of -OH and -NH groups are often broad and their signals can disappear upon D₂O exchange.[3] For instance, phenolic -OH groups on a substituent can appear as broad signals at δ 10.91 and 9.84 ppm.[3]
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Thiadiazoles
| Functional Group | Chemical Shift (ppm) | Reference |
| N-H (Thiadiazole-Phenyl) | 9.94 - 10.47 | [1] |
| Phenolic O-H | 9.84 - 10.91 | [3] |
| Aromatic C-H (Phenyl substituent) | 7.00 - 8.43 | [1] |
| Amine N-H₂ | ~7.15 | [3] |
| Alkenic C-H | 6.88 - 6.96 | [1] |
| Methoxy O-CH₃ | 3.86 - 3.87 | [1] |
| Acetyl N-H | ~12.32 | [3] |
| Acetyl C-CH₃ | ~2.18 | [3] |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.
Key ¹³C NMR Spectral Features:
-
Thiadiazole Ring Carbons: The carbon atoms of the 1,3,4-thiadiazole ring typically resonate in the range of δ 158-165 ppm.[1] For 2-acetylamino-1,3,4-thiadiazole and its 5-substituted derivatives, the C2 and C5 carbons appear in the range of δ 155-163 ppm.[4][5]
-
Substituent Carbons: The chemical shifts of carbons in the substituent groups are diagnostic. For example, the carbonyl carbon of an acetyl group appears around δ 189.83 ppm.[6]
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 1,3,4-Thiadiazoles
| Carbon Atom | Chemical Shift (ppm) | Reference |
| C2 (Thiadiazole ring) | 163.5 - 169.01 | [1][7] |
| C5 (Thiadiazole ring) | 158.4 - 164.23 | [1] |
| Aromatic Carbons (Phenyl substituent) | 115.4 - 158.9 | [1] |
| Alkenic Carbons | 111.4 - 115.5 | [1] |
| Methoxy Carbon (-OCH₃) | ~55.6 | [1] |
| Carbonyl Carbon (C=O) | ~189.83 | [6] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Key IR Spectral Features:
-
N-H Stretching: Bands in the range of 3167–3262 cm⁻¹ are often attributed to N-H stretching vibrations.[1]
-
C-H Aromatic Stretching: These vibrations typically appear in the same region as N-H stretching.[1]
-
C=N Stretching: A strong and sharp band around 1630 cm⁻¹ is characteristic of the heterocyclic -C=N- stretch of the thiadiazole ring.[3]
-
C-N Stretching: These bands are observed in the fingerprint region, typically between 1183 and 1575 cm⁻¹.[1]
-
C-S Stretching: Weak intensity bands below 660 cm⁻¹ can be attributed to the -C-S-C- stretching of the thiadiazole ring.[3]
-
Substituent Group Vibrations: Other functional groups on the substituents will show their characteristic absorption bands, such as C=O stretching for carbonyl groups.
Table 3: Characteristic IR Absorption Frequencies for Substituted Thiadiazoles
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| N-H Stretch | 3167 - 3262 | [1] |
| C-H Aromatic Stretch | 3167 - 3262 | [1] |
| C=N Stretch (Thiadiazole ring) | ~1630 | [3] |
| C-N Stretch | 1183 - 1575 | [1] |
| C-S Stretch | < 660 | [3] |
| N-H Bend (Amine) | ~1600 | [3] |
| C=O Stretch (Amide) | ~1680 | [3] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Key Fragmentation Patterns:
-
Nitrogen Elimination: A common fragmentation pathway for 1,2,3-thiadiazoles involves the elimination of a molecule of nitrogen (N₂) from the molecular ion.[8] This is often a primary fragmentation step before the fragmentation of substituents.[8]
-
Substituent Fragmentation: Following the initial fragmentation of the thiadiazole ring, or in parallel, the substituent groups will undergo characteristic fragmentation. For example, acetylated thiadiazole derivatives may show an initial loss of acetyl moieties.[3]
-
Rearrangements: Gas-phase rearrangements can occur. For instance, under certain ESI-MS/MS conditions, 1,2,3-triazoles can rearrange into 1,2,3-thiadiazoles.[9][10]
The fragmentation patterns are highly dependent on the substitution and the specific thiadiazole isomer. A detailed analysis of the MS/MS spectra is crucial for complete structural elucidation.
Experimental Protocols
Accurate and reproducible spectroscopic data relies on proper sample preparation and instrument operation.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified thiadiazole derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.
-
Record ¹³C NMR spectra on the same instrument.
-
Use standard pulse sequences. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for unambiguous signal assignment.[2][11]
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).[12]
IR Spectroscopy
-
Sample Preparation (Solid Samples):
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with about 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[13] Press the mixture in a hydraulic press to form a thin, transparent pellet.[13]
-
Attenuated Total Reflectance (ATR): Place the powdered sample directly onto the ATR crystal and apply pressure to ensure good contact.[13] This method requires minimal sample preparation.[14]
-
Nujol Mull: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste.[15] Spread the paste between two IR-transparent salt plates (e.g., NaCl or KBr).[14]
-
-
Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be optimized to obtain a good signal-to-noise ratio without causing detector saturation.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for analyzing thiadiazole derivatives, as it can gently ionize the molecules, often keeping the molecular ion intact.[10] Electron impact (EI) ionization can also be used, which typically results in more extensive fragmentation.[16]
-
Mass Analysis:
-
Acquire the full scan mass spectrum to determine the molecular weight of the compound.
-
Perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns.[17] This data is crucial for structural confirmation.
-
-
Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and fragment ions to confirm the molecular formula and elucidate the structure.
Visualization of Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis of substituted thiadiazoles.
Caption: General workflow for the spectroscopic analysis of substituted thiadiazoles.
Caption: Logical workflow for integrating multi-spectroscopic data for structure elucidation.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a powerful arsenal for the unambiguous structural characterization of substituted thiadiazoles. A thorough understanding of the characteristic spectroscopic features and fragmentation patterns, coupled with robust experimental protocols, is essential for researchers in medicinal chemistry and drug development to confidently elucidate the structures of novel thiadiazole derivatives and advance their research. This guide serves as a foundational resource to aid in these analytical endeavors.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00123G [pubs.rsc.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pharmatutor.org [pharmatutor.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of 1,3,4-Thiadiazoles: A Technical Guide to Synthesis and Therapeutic Innovation
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential.[1][2][3] This technical guide provides an in-depth exploration of the discovery and synthesis of novel 1,3,4-thiadiazole analogs, with a focus on their anticancer and antimicrobial activities. It offers detailed experimental protocols for key synthetic methodologies and presents a comprehensive summary of quantitative biological data. Furthermore, this guide visualizes critical experimental workflows and signaling pathways to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action of this versatile heterocyclic core.
Data Presentation: A Comparative Analysis of Biological Activity
The therapeutic efficacy of novel 1,3,4-thiadiazole analogs is underscored by their potent in vitro activity against various cancer cell lines and microbial strains. The following tables summarize key quantitative data, offering a comparative overview of the biological potential of recently synthesized derivatives.
Anticancer Activity of Novel 1,3,4-Thiadiazole Analogs
A diverse range of 2,5-disubstituted 1,3,4-thiadiazole derivatives has demonstrated significant cytotoxic effects against several human cancer cell lines.[4][5][6] Notably, compounds have shown inhibitory concentrations in the micromolar and even nanomolar range, highlighting their potential as lead structures for the development of new anticancer agents.[7][8]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1h (Ciprofloxacin-based) | SKOV-3 (ovarian) | 3.58 | [3] |
| 1l (Ciprofloxacin-based) | A549 (lung) | 2.79 | [3] |
| 8a (Honokiol derivative) | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2 | 1.62–4.61 | [4] |
| 22d | MCF-7 (breast) | 1.52 | [3] |
| 22d | HCT-116 (colon) | 10.3 | [3] |
| 2 (N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide) | K562 (leukemia) | 33 | [7] |
| 2 | HeLa (cervical) | 12.4 | [7] |
| 3 | HeLa (cervical) | 14.1 | [7] |
| 4y | MCF-7 (breast) | 0.084 (mmol L⁻¹) | [9] |
| 4y | A549 (lung) | 0.034 (mmol L⁻¹) | [9] |
| ST10 (2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole) | MCF-7 (breast) | 49.6 | [5] |
| ST10 | MDA-MB-231 (breast) | 53.4 | [5] |
| 4b (Benzisoselenazolone hybrid) | SMMC-7721 (hepatocellular) | 1.89 | [10] |
| 4m (Benzisoselenazolone hybrid) | SMMC-7721 (hepatocellular) | 1.89 | [10] |
| 4c (Benzisoselenazolone hybrid) | MCF-7 (breast) | 2.88 | [10] |
| 4n (Benzisoselenazolone hybrid) | MCF-7 (breast) | 2.28 | [10] |
| 4i (Benzisoselenazolone hybrid) | A549 (lung) | 1.76 | [10] |
| 2g (5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine) | LoVo (colon) | 2.44 | [2] |
| 2g | MCF-7 (breast) | 23.29 | [2] |
Antimicrobial Activity of Novel 1,3,4-Thiadiazole Analogs
The 1,3,4-thiadiazole nucleus is a key component in a variety of antimicrobial agents.[11] Newly synthesized derivatives exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, with Minimum Inhibitory Concentrations (MICs) often superior to standard antibiotics.[1][11]
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 4c | Bacillus subtilis (BS) | 0.12 | [1] |
| 9a | Bacillus subtilis (BS) | 0.12 | [1] |
| 8b | Penicillium italicum (PI) | 7.81 | [1] |
| 14a (Tetranorlabdane derivative) | Bacillus polymyxa | 2.5 | [11] |
| 17 (Pyrrolamide derivative) | Staphylococcus aureus | 0.125 | [11] |
| 17 | Escherichia coli | 16 | [11] |
| 3c, 3i, 3j (Dihydropyrrolidone derivatives) | Staphylococcus epidermidis | - | [11] |
| 37, 38 (2-amino-1,3,4-thiadiazole derivatives) | Bacillus subtilis | 1000 | [11] |
| 38 | Escherichia coli | 1000 | [11] |
Experimental Protocols: Synthesis of Bioactive 1,3,4-Thiadiazole Analogs
The synthesis of 2,5-disubstituted and 2-amino-5-substituted-1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide derivatives with various reagents. Below are detailed methodologies for the synthesis of key 1,3,4-thiadiazole intermediates and final compounds.
General Procedure for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
This method describes the acid-catalyzed cyclization of a carboxylic acid and thiosemicarbazide.
Materials:
-
Substituted carboxylic acid (1 eq)
-
Thiosemicarbazide (1 eq)
-
Concentrated sulfuric acid or phosphorus oxychloride
-
Ethanol (solvent)
-
Crushed ice
-
Sodium bicarbonate solution (for neutralization)
Procedure:
-
A mixture of the appropriate carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is suspended in ethanol.
-
Concentrated sulfuric acid or phosphorus oxychloride is added cautiously as a catalyst and dehydrating agent.
-
The reaction mixture is refluxed for a specified period (typically 1.5-4 hours), monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water, and then with a dilute solution of sodium bicarbonate to remove any unreacted acid.
-
The crude product is washed again with water until neutral and then dried.
-
Recrystallization from a suitable solvent (e.g., ethanol) affords the pure 2-amino-5-substituted-1,3,4-thiadiazole.
General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles via N-Aryl-2-chloroacetamides
This protocol outlines the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles through the reaction of a 1,3,4-thiadiazole-2-thione intermediate with an N-aryl-2-chloroacetamide.[12]
Step 1: Synthesis of 4-(4-(trifluoromethyl)phenyl)thiosemicarbazide (A)
-
A mixture of 4-(trifluoromethyl)phenyl isothiocyanate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (30 mL) is stirred at room temperature for 4 hours.[12]
-
The resulting precipitate is filtered and recrystallized from ethanol to yield compound A.[12]
Step 2: Synthesis of 5-(4-(Trifluoromethyl)phenyl)amino-1,3,4-thiadiazole-2(3H)-thione (B)
-
Compound A is dissolved in a solution of potassium hydroxide in ethanol.[12]
-
Carbon disulfide is added, and the mixture is refluxed to induce ring closure.[12]
-
Acidification of the reaction mixture yields the thione product B, which is purified by recrystallization.[12]
Step 3: Synthesis of N-(Aryl)-2-[(5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide Derivatives
-
A mixture of the appropriate N-aryl-2-chloroacetamide (2 mmol) and compound B (2 mmol) in acetone is stirred at room temperature for 8 hours in the presence of potassium carbonate.[12]
-
The reaction mixture is filtered, and the residue is washed with water.[12]
-
The final product is recrystallized from ethanol.[12]
Mandatory Visualization: Illuminating Pathways and Processes
To provide a clearer understanding of the synthesis and mechanism of action of novel 1,3,4-thiadiazole analogs, the following diagrams have been generated using the DOT language.
Experimental Workflow: Two-Step Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles
Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.
Signaling Pathway: Inhibition of EGFR by 1,3,4-Thiadiazole Analogs
Certain 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[7][10] Inhibition of EGFR blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[7][10]
Caption: Inhibition of the EGFR signaling pathway by 1,3,4-thiadiazole analogs.
Signaling Pathway: Induction of Apoptosis by 1,3,4-Thiadiazole Analogs
Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[13] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, the executioners of apoptosis.[13]
Caption: Induction of apoptosis by 1,3,4-thiadiazole analogs.
This technical guide serves as a foundational resource for researchers engaged in the discovery and development of novel 1,3,4-thiadiazole-based therapeutics. The presented data, protocols, and visualizations offer valuable insights into the synthesis, biological activity, and mechanisms of action of this important class of heterocyclic compounds, paving the way for future innovations in drug design and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. bepls.com [bepls.com]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. egfr-tyrosine-kinase-inhibitor-design-synthesis-characterization-biological-evaluation-and-molecular-docking-of-novel-1-3-4-oxadiazole-thio-methyl-and-1-2-3-triazole-hybrids - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel 1,3,4-thiadiazole–chalcone hybrids containing catechol moiety: synthesis, antioxidant activity, cytotoxicity and DNA interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 5-Substituted-2-Amino-1,3,4-Thiadiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Among its derivatives, 5-substituted-2-amino-1,3,4-thiadiazoles have garnered significant attention due to their broad spectrum of pharmacological activities. These compounds have demonstrated potent antimicrobial, anticancer, and anti-inflammatory properties, making them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this important class of compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.
Synthesis of 5-Substituted-2-Amino-1,3,4-Thiadiazoles
The synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles typically involves the cyclization of thiosemicarbazide derivatives. A common and effective method is the acid-catalyzed cyclodehydration of 1-aroylthiosemicarbazides.
General Experimental Protocol for Synthesis
A mixture of a substituted benzoic acid and thiosemicarbazide is refluxed in the presence of a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. The reaction mixture is then neutralized with a base, and the resulting solid product is purified by recrystallization.[1][2][3][4][5][6][7][8][9][10]
Example Synthesis of 5-Aryl-2-amino-1,3,4-thiadiazole:
-
A mixture of the appropriate aromatic carboxylic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) is added to phosphorus oxychloride.
-
The reaction mixture is heated under reflux for a specified time, monitored by thin-layer chromatography (TLC).
-
After completion, the mixture is cooled and poured onto crushed ice.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 5-aryl-2-amino-1,3,4-thiadiazole.
Antimicrobial Activity
5-Substituted-2-amino-1,3,4-thiadiazole derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | 5-Substituent | Test Organism | MIC (µg/mL) | Reference |
| 1a | 4-Chlorophenyl | Staphylococcus aureus | 20-28 | [11] |
| 1b | 4-Fluorophenyl | Staphylococcus aureus | 20-28 | [11] |
| 1c | 4-Chlorophenyl | Escherichia coli | 25 | [8] |
| 1d | 4-Fluorophenyl | Escherichia coli | 25 | [8] |
| 2a | 3-Hydroxyphenyl | Aspergillus niger | 25 | [8] |
| 2b | 4-Hydroxyphenyl | Aspergillus niger | 25 | [8] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity
The anticancer potential of 5-substituted-2-amino-1,3,4-thiadiazoles has been extensively investigated against various cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle through the modulation of key signaling pathways.
Quantitative Anticancer Data
The cytotoxic effect of these compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | 2,4-Dihydroxyphenyl | Human non-small lung carcinoma (NSCLC) | - | [12] |
| 3b | 4-Chlorophenyl | Breast (MCF-7) | 2.32 | [2] |
| 3c | 4-Chlorophenyl | Liver (HepG2) | 8.35 | [2] |
| 3d | 2-(Benzenesulfonylmethyl)phenyl | Colon (LoVo) | 2.44 | [8] |
| 3e | 2-(Benzenesulfonylmethyl)phenyl | Breast (MCF-7) | 23.29 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.
Key Signaling Pathways in Anticancer Activity
Several key signaling pathways have been identified as targets for the anticancer activity of 5-substituted-2-amino-1,3,4-thiadiazoles. These include pathways that regulate cell cycle progression, apoptosis, and cell proliferation.
Anti-inflammatory Activity
Certain 5-substituted-2-amino-1,3,4-thiadiazole derivatives have exhibited potent anti-inflammatory effects, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action is thought to involve the inhibition of pro-inflammatory enzymes and cytokines.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity is often evaluated by measuring the percentage of edema inhibition in animal models.
| Compound ID | 5-Substituent | Dose | Edema Inhibition (%) | Reference |
| 4a | Phenyl | - | - | [13] |
| 4b | 4-Chlorophenyl | - | Good | [13] |
| 4c | 4-Methoxyphenyl | - | Good | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for screening the acute anti-inflammatory activity of compounds.
-
Animal Grouping: Rats are divided into control, standard (e.g., treated with indomethacin), and test groups.
-
Compound Administration: The test compounds and the standard drug are administered to the respective groups, typically orally or intraperitoneally.
-
Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.
Conclusion and Future Perspectives
5-Substituted-2-amino-1,3,4-thiadiazoles represent a versatile and promising class of compounds with a wide array of biological activities. The ease of their synthesis and the possibility of introducing various substituents at the 5-position allow for the generation of large libraries of compounds for screening and optimization. The potent antimicrobial, anticancer, and anti-inflammatory activities demonstrated by these derivatives underscore their potential as lead compounds for the development of new drugs.
Future research in this area should focus on several key aspects. Elucidating the precise molecular mechanisms of action and identifying the specific cellular targets will be crucial for rational drug design and optimization. Structure-activity relationship (SAR) studies will help in identifying the key structural features responsible for the observed biological activities, guiding the synthesis of more potent and selective analogs. Furthermore, in vivo efficacy and toxicity studies are essential to translate the promising in vitro results into potential clinical applications. The development of 5-substituted-2-amino-1,3,4-thiadiazole-based therapeutics holds significant promise for addressing unmet medical needs in the areas of infectious diseases, oncology, and inflammatory disorders.
References
- 1. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. one-pot-green-synthesis-of-some-novel-n-substituted-5-amino-1-3-4-thiadiazole-derivatives - Ask this paper | Bohrium [bohrium.com]
- 11. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Apoptotic MCL-1 Localizes to the Mitochondrial Matrix and Couples Mitochondrial Fusion to Respiration - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling and Docking Studies of Thiadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiadiazole and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The development of potent and selective thiadiazole-based therapeutic agents is increasingly reliant on computational approaches to expedite the drug discovery process. This technical guide provides an in-depth overview of the core principles and practical methodologies for the in silico modeling and molecular docking of thiadiazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to effectively utilize these computational tools in their research endeavors. This guide covers key aspects of ligand and protein preparation, docking simulations, data analysis, and the interpretation of results, with a focus on providing actionable insights for the rational design of novel thiadiazole-based drug candidates.
Introduction to In Silico Modeling in Drug Discovery
In silico modeling has become an indispensable component of modern drug discovery, offering a rapid and cost-effective means to screen vast chemical libraries and predict the biological activity of novel compounds.[4] For thiadiazole derivatives, these computational techniques are instrumental in understanding their structure-activity relationships (SAR), identifying potential biological targets, and optimizing lead compounds. The primary in silico methods employed include molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[1] MD simulations are used to analyze the physical movements of atoms and molecules, offering a more dynamic view of the ligand-receptor complex. QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the potency of new derivatives.[3]
A General Workflow for In Silico Screening
The process of identifying and optimizing a lead compound through computational methods typically follows a structured workflow. This workflow integrates various in silico techniques to filter and refine a large library of compounds down to a manageable number of promising candidates for experimental validation.
References
- 1. scispace.com [scispace.com]
- 2. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 3. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Studies of 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the quantum chemical studies on 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific studies on this exact molecule, this paper presents data and methodologies from closely related 2-amino-5-substituted-1,3,4-thiadiazole derivatives to offer valuable insights into its structural, electronic, and spectroscopic properties. This document details the computational protocols, summarizes key quantitative data in structured tables, and visualizes essential workflows and molecular structures to facilitate further research and drug development efforts. The 1,3,4-thiadiazole ring is a significant scaffold in the development of various therapeutic agents.
Introduction
The 1,3,4-thiadiazole nucleus is a fundamental heterocyclic moiety present in a wide array of pharmacologically active compounds. Derivatives of 2-amino-1,3,4-thiadiazole have garnered considerable attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Quantum chemical calculations have emerged as a powerful tool in understanding the structure-activity relationships of these molecules by providing detailed information about their electronic and geometric characteristics.
This guide focuses on the theoretical investigation of this compound. In the absence of direct experimental or computational data for this specific compound, this work extrapolates from studies on analogous structures, such as 2-amino-5-methyl-1,3,4-thiadiazole and other aminothiadiazole derivatives. The methodologies and representative data presented herein are intended to serve as a foundational resource for researchers engaged in the computational analysis and design of novel thiadiazole-based therapeutic agents.
Computational Methodologies
The quantum chemical calculations for 2-amino-5-substituted-1,3,4-thiadiazole derivatives are predominantly performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Geometry Optimization
The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set.
Experimental Protocol:
-
Software: Gaussian 09 or a similar quantum chemistry software package is commonly used.
-
Method: Density Functional Theory (DFT) is the chosen theoretical framework.
-
Functional: The B3LYP hybrid functional is frequently employed for its balance of accuracy and computational cost.
-
Basis Set: The 6-31G(d,p) or 6-31+G(d,p) basis sets are standard choices, providing a good description of electron distribution, including polarization functions on heavy atoms (d) and hydrogen atoms (p). The '+' indicates the inclusion of diffuse functions for better handling of anions and weak interactions.
-
Convergence Criteria: The geometry is optimized until the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
Experimental Protocol:
-
Software: The same software as for geometry optimization is used.
-
Method: The calculations are performed at the same level of theory (e.g., B3LYP/6-31G(d,p)) as the geometry optimization.
-
Analysis: The calculated frequencies are often scaled by an empirical factor (typically around 0.96) to account for anharmonicity and systematic errors in the theoretical method, allowing for a more accurate comparison with experimental spectra.
Electronic Properties Analysis
The electronic properties of the molecule, which are crucial for understanding its reactivity and potential biological activity, are investigated through the analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP).
Experimental Protocol:
-
Software: Gaussian 09 or similar.
-
Method: Single-point energy calculations are performed on the optimized geometry using the same DFT method and basis set.
-
Properties Calculated:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are key indicators of the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Quantitative Data
The following tables present representative quantitative data for 2-amino-5-methyl-1,3,4-thiadiazole, a close structural analog of this compound. These values were calculated at the B3LYP/6-31G(d,p) level of theory.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for 2-Amino-5-methyl-1,3,4-thiadiazole.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| S1-C2 | 1.76 | C5-S1-C2 | 87.5 |
| C2-N3 | 1.32 | S1-C2-N3 | 115.2 |
| N3-N4 | 1.38 | C2-N3-N4 | 111.8 |
| N4-C5 | 1.31 | N3-N4-C5 | 111.7 |
| C5-S1 | 1.77 | N4-C5-S1 | 113.8 |
| C2-N6 | 1.36 | S1-C2-N6 | 122.4 |
| C5-C7 | 1.49 | N3-C2-N6 | 122.4 |
Table 2: Calculated Vibrational Frequencies for Key Functional Groups of 2-Amino-5-methyl-1,3,4-thiadiazole.
| Vibrational Mode | Frequency (cm⁻¹) |
| N-H stretch (asymmetric) | 3550 |
| N-H stretch (symmetric) | 3440 |
| C-H stretch (methyl) | 3010 |
| C=N stretch | 1630 |
| N-H bend | 1580 |
| C-N stretch | 1350 |
| C-S stretch | 850 |
Table 3: Frontier Molecular Orbital Energies and Related Properties of 2-Amino-5-methyl-1,3,4-thiadiazole.
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Energy Gap (ΔE) | 5.3 |
Mandatory Visualizations
Molecular Structure
The following diagram illustrates the optimized molecular structure of 2-amino-5-methyl-1,3,4-thiadiazole with atom numbering.
Caption: Molecular structure of 2-amino-5-methyl-1,3,4-thiadiazole.
Computational Workflow
The logical flow of the quantum chemical analysis is depicted in the following workflow diagram.
Caption: Workflow for quantum chemical analysis.
Conclusion
This technical guide has outlined the standard computational methodologies and presented representative data for the quantum chemical study of 2-amino-5-substituted-1,3,4-thiadiazoles, serving as a proxy for this compound. The provided protocols for geometry optimization, vibrational analysis, and electronic property calculations using DFT offer a solid foundation for researchers. The tabulated data on bond lengths, angles, vibrational frequencies, and frontier molecular orbital energies for a closely related analog provide valuable benchmarks. The visualized molecular structure and computational workflow further aid in the conceptual understanding of these theoretical studies. It is anticipated that this guide will be a useful resource for the rational design and development of new 1,3,4-thiadiazole-based compounds with desired therapeutic properties. Future work should aim to perform these calculations on the exact title compound to validate and expand upon the insights presented here.
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the cyclization of N-(tert-butoxycarbonyl)-L-alanine and thiosemicarbazide to form the Boc-protected intermediate, followed by the removal of the Boc protecting group under acidic conditions to yield the final product. This protocol includes detailed experimental procedures, a summary of reaction parameters, and a workflow diagram for clarity.
Introduction
The 1,3,4-thiadiazole ring is a significant pharmacophore in many biologically active compounds, exhibiting a wide range of therapeutic properties. The 2-amino-5-substituted-1,3,4-thiadiazole scaffold, in particular, is a common structural motif in molecules with antimicrobial, anticancer, and anti-inflammatory activities. The synthesis of derivatives with aminoalkyl side chains at the 5-position can provide valuable compounds for screening and lead optimization in drug discovery programs. This protocol outlines a reliable method for the preparation of this compound hydrochloride.
Experimental Protocols
Step 1: Synthesis of tert-butyl (1-(5-amino-1,3,4-thiadiazol-2-yl)ethyl)carbamate (Boc-protected intermediate)
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(tert-butoxycarbonyl)-L-alanine (1.89 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol).
-
Solvent and Reagent Addition: To the flask, add phosphorus oxychloride (POCl₃, 15 mL).
-
Reaction Conditions: Stir the mixture at room temperature for 30 minutes, and then heat it to 75-80°C. Maintain this temperature with continuous stirring for 3-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the mixture into a beaker containing 200 mL of crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
The resulting precipitate is the crude Boc-protected intermediate.
-
-
Purification:
-
Collect the solid by vacuum filtration and wash it with cold distilled water (3 x 20 mL).
-
Dry the solid under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure tert-butyl (1-(5-amino-1,3,4-thiadiazol-2-yl)ethyl)carbamate as a white solid.
-
Step 2: Synthesis of this compound hydrochloride (Final Product)
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the dried Boc-protected intermediate (2.44 g, 10 mmol) in dichloromethane (DCM, 20 mL).
-
Deprotection:
-
Cool the solution in an ice bath.
-
Add trifluoroacetic acid (TFA, 5 mL) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a minimal amount of methanol and add diethyl ether to precipitate the hydrochloride salt of the product.
-
-
Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to yield this compound hydrochloride as a white or off-white solid.
-
Data Presentation
Table 1: Summary of Reaction Components and Conditions
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Product |
| 1 | N-(tert-butoxycarbonyl)-L-alanine, Thiosemicarbazide | Phosphorus oxychloride (POCl₃) | 75-80 | 3-4 | tert-butyl (1-(5-amino-1,3,4-thiadiazol-2-yl)ethyl)carbamate |
| 2 | Boc-protected intermediate | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | Room Temp. | 2 | This compound hydrochloride |
Characterization
The synthesized compounds should be characterized by standard spectroscopic methods:
-
¹H NMR: To confirm the presence of protons in the expected chemical environments.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
FT-IR: To identify characteristic functional groups such as N-H (amines), C=N, and C-S of the thiadiazole ring.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compounds.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Avoid inhalation and contact with skin.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
Application of 1,3,4-Thiadiazole Derivatives as Antimicrobial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents. The 1,3,4-thiadiazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including potent antimicrobial properties.[1][2][3][4] This heterocyclic nucleus is a key structural component in a variety of bioactive compounds, exhibiting a broad spectrum of activity against both bacterial and fungal pathogens.[1][3][5] The biological activity of 1,3,4-thiadiazole derivatives is often attributed to the strong aromaticity of the ring system, which imparts in vivo stability.[2][6] This document provides detailed application notes on various 1,3,4-thiadiazole derivatives, summarizes their antimicrobial efficacy with quantitative data, and offers comprehensive protocols for their evaluation.
Data Presentation: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
The antimicrobial potential of 1,3,4-thiadiazole derivatives has been extensively evaluated against a wide range of pathogenic microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative compounds, providing a comparative overview of their efficacy.
Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference Compound | Ref. |
| 4a | Pyrazole-substituted | S. aureus: high potency, B. subtilis: 0.12 | P. aeruginosa: high potency | Ampicillin | [7] |
| 4c | Pyrazole-substituted | B. subtilis: 0.12 | - | Ampicillin | [7] |
| 8j | Benzo[d]imidazole scaffold | - | P. aeruginosa: 12.5 | - | [1] |
| 9a | - | B. subtilis: 0.12 | - | Ampicillin | [7] |
| 9b | - | S. aureus: 1.95 | - | Ampicillin | [7] |
| 14a | Tetranorlabdane conjugate | B. polymyxa: 2.5 | P. aeruginosa: 2.5 | - | [1] |
| 21b | Gallic acid amide | - | Vibrio harveyi: 31.3 | - | [1] |
| 22b, 22e, 22j | Sparfloxacin derivatives | - | High MIC values observed | - | [1] |
| 40a | Amoxicillin scaffold | M. tuberculosis: > Amoxicillin | P. mirabilis, E. coli: > Amoxicillin | Amoxicillin | [1] |
| Compound 20 | Fluoroquinolone hybrid | S. aureus: 2 | E. coli: 4 | - | [8] |
| 5f | Schiff Base | S. aureus, B. cereus: Highest activity among tested | E. coli, P. aeruginosa: Highest activity among tested | Cefuroxime | [9][10] |
| Oxadiazole 16 | Oxadiazole-Thiadiazole | Excellent activity (MIC 4-8) | Excellent activity (MIC 4-8) | - | [11] |
Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Fungal Strain | MIC (µg/mL) | Reference Compound | Ref. |
| 9b | - | Aspergillus fumigatus | 0.9 | Amphotericin B | [7] |
| 9b | - | Geotrichum candidum | 0.08 | Amphotericin B | [7] |
| 50a-c | Oxadiazole-Thiadiazole | Candida strains | 0.78-3.12 | Ketoconazole (0.78-1.56) | [12] |
| Oxadiazole 16 | Oxadiazole-Thiadiazole | Various fungal strains | 16-31.28 | - | [11] |
| Compound 20 | 1,2,4-triazole conjugate | Various fungal strains | 4-16 | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of the antimicrobial properties of 1,3,4-thiadiazole derivatives. The following are standard protocols for key experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the procedure for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (1,3,4-thiadiazole derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
-
Positive control (standard antibiotic, e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth only)
-
DMSO (for dissolving compounds)
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to achieve the desired starting concentration for the assay.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the starting concentration of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the microbial strain overnight in the appropriate broth.
-
Adjust the turbidity of the culture to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well, except for the negative control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader to measure optical density.
Protocol 2: Antimicrobial Susceptibility Testing by Agar Disc Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Materials:
-
Test compounds
-
Sterile filter paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile swabs
-
Incubator
-
Positive control (standard antibiotic discs)
-
Negative control (disc with solvent only)
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure uniform growth.
-
Disc Application:
-
Aseptically apply sterile filter paper discs impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.
-
Gently press the discs to ensure complete contact with the agar.
-
Place positive and negative control discs on the same plate.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Structure-Activity Relationship (SAR) Logic
The antimicrobial activity of 1,3,4-thiadiazole derivatives is significantly influenced by the nature and position of substituents on the thiadiazole ring and any appended moieties.
Caption: Logical flow of Structure-Activity Relationship (SAR) studies.
General Experimental Workflow for Antimicrobial Screening
The process of discovering and evaluating new antimicrobial agents follows a structured workflow from synthesis to biological characterization.
Caption: Workflow for synthesis and antimicrobial evaluation.
Mechanism of Action
The precise mechanism of action can vary depending on the specific derivative. However, some general mechanisms have been proposed:
-
Enzyme Inhibition: Certain derivatives, particularly those hybridized with fluoroquinolones, are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[13][14]
-
Disruption of Cellular Processes: The thiadiazole ring system can interact with various cellular components, leading to the disruption of essential biochemical pathways in pathogens.[3]
-
Synergistic Effects: The combination of the 1,3,4-thiadiazole moiety with other pharmacophores, such as Schiff bases or other heterocyclic rings, can lead to a synergistic enhancement of antimicrobial activity.[10]
Conclusion
1,3,4-Thiadiazole derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity and diverse mechanisms of action. The quantitative data and protocols provided in this document serve as a valuable resource for researchers in the field of antimicrobial drug discovery and development. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be instrumental in designing next-generation antimicrobial therapies to combat the growing threat of drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review | Semantic Scholar [semanticscholar.org]
- 5. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 7. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Synthesis and evaluation of novel 1,3,4-thiadiazole--fluoroquinolone h" by ASLI DEMİRCİ, KAAN GÖKÇE KARAYEL et al. [journals.tubitak.gov.tr]
- 9. jocpr.com [jocpr.com]
- 10. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. periodicodimineralogia.it [periodicodimineralogia.it]
- 14. periodicodimineralogia.it [periodicodimineralogia.it]
Application Notes and Protocols for 2-Amino-1,3,4-Thiadiazole Derivatives in Cancer Cell Line Studies
A Note on 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine:
Extensive literature searches for the specific compound This compound did not yield any published studies detailing its use in cancer cell line research. Therefore, specific application notes, protocols, and quantitative data for this particular molecule cannot be provided at this time.
However, the broader class of 2-amino-1,3,4-thiadiazole derivatives has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including promising anticancer properties.[1][2][3] This document provides a generalized framework of application notes and protocols based on the study of various 2-amino-5-substituted-1,3,4-thiadiazole derivatives in cancer cell lines. Researchers interested in evaluating this compound can adapt these methodologies.
I. Introduction to 2-Amino-1,3,4-Thiadiazole Derivatives in Oncology Research
The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, known to interact with various biological targets.[2] Derivatives of this heterocyclic system have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and notably, anticancer effects.[1][4] Their proposed mechanisms of action in cancer cells are diverse and depend on the nature of the substituents at the 5-position and on the amino group. These mechanisms include the inhibition of crucial enzymes like inosine monophosphate dehydrogenase (IMPDH), which is vital for nucleotide synthesis in rapidly proliferating cancer cells, as well as the modulation of various signaling pathways.[3]
The introduction of an aromatic ring at the 5-position has been shown to enhance the anticancer effect, and the overall efficacy is influenced by the substituents on this ring and the amino group.[5] Studies on various derivatives have demonstrated their ability to induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest in different cancer cell lines.[2][6]
II. Quantitative Data Summary of Representative 2-Amino-5-Substituted-1,3,4-Thiadiazole Derivatives
While no data exists for this compound, the following table summarizes the in vitro anticancer activity of other reported 2-amino-1,3,4-thiadiazole derivatives to provide a comparative context.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 2g | LoVo (Colon) | MTT | 2.44 | [2] |
| MCF-7 (Breast) | MTT | 23.29 | [2] | |
| Compound 4y | A549 (Lung) | MTT | 34 | [7] |
| MCF-7 (Breast) | MTT | 84 | [7] | |
| Compound 1o | HepG2 (Liver) | MTT | 8.6 | [1] |
| Derivatives 14a-c | MCF-7 (Breast) | Not Specified | 2.32 - 8.35 | [8] |
| HepG2 (Liver) | Not Specified | 2.32 - 8.35 | [8] |
Note: Compound structures are as described in the cited literature. This table is for illustrative purposes to show the range of activities observed for this class of compounds.
III. Detailed Experimental Protocols
The following are detailed protocols for key experiments commonly used to evaluate the anticancer potential of novel compounds like 2-amino-1,3,4-thiadiazole derivatives.
A. Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549, HepG2) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells. Seed approximately 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
B. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
C. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.
-
IV. Visualizations of Experimental Workflows and Signaling Pathways
A. Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for in vitro anticancer evaluation.
B. Generalized Signaling Pathway for Apoptosis Induction
Caption: Potential mechanism of apoptosis induction.
References
- 1. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bepls.com [bepls.com]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. new-5-aryl-1-3-4-thiadiazole-based-anticancer-agents-design-synthesis-in-vitro-biological-evaluation-and-in-vivo-radioactive-tracing-studies - Ask this paper | Bohrium [bohrium.com]
- 7. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: In Vitro Assay Development for Efficacy Testing of Thiadiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction Thiadiazole is a five-membered heterocyclic scaffold that is a bioisostere of pyrimidine and oxadiazole, enabling compounds containing this moiety to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Due to their mesoionic character, thiadiazole-containing compounds can cross cellular membranes and interact with various biological targets, making them a versatile scaffold in medicinal chemistry.[1][3] Many thiadiazole derivatives have demonstrated potent anticancer activities by inhibiting cancer cell proliferation, inducing programmed cell death (apoptosis), and modulating key signaling pathways.[4][5] This document provides detailed protocols for a panel of in vitro assays to robustly evaluate the efficacy of novel thiadiazole compounds.
Cell Viability and Cytotoxicity Assays
The initial step in evaluating the anticancer potential of thiadiazole compounds is to determine their effect on the viability and proliferation of cancer cells. Colorimetric assays like the MTT and XTT assays are widely used for this purpose. These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[6][7]
Experimental Workflow: Cell Viability Assays
Caption: Workflow for MTT and XTT cell viability assays.
Protocol 1.1: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay relies on the conversion of the yellow, water-soluble MTT reagent into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[6][8]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Thiadiazole compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Include wells for vehicle control (DMSO) and blank (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole compound in culture medium. Add 100 µL of the diluted compound to the respective wells. For the vehicle control, add medium with the same final concentration of DMSO.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 1.2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is an alternative to the MTT assay where the tetrazolium salt is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step.[7][9]
Materials:
-
Same as MTT assay, but replace MTT solution and Solubilization buffer with an XTT assay kit (containing XTT reagent and an electron coupling reagent).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
Reagent Preparation: Prepare the XTT/electron coupling reagent mixture according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the prepared XTT reagent mixture to each well.
-
Incubation: Incubate the plate for 2-6 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance of the soluble formazan product at 450-490 nm.
-
Data Analysis: Calculate cell viability and IC₅₀ values as described for the MTT assay.
Data Summary Table 1: Cytotoxicity of Thiadiazole Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |
| 8e | Panc-1 (Pancreatic) | Not Specified | 12.79 | Sorafenib | 11.50 | [1] |
| 8l | Panc-1 (Pancreatic) | Not Specified | 12.22 | Sorafenib | 11.50 | [1] |
| 8l | Huh-7 (Liver) | Not Specified | 10.11 | Cisplatin | 12.70 | [1] |
| 3l | HCT-116 (Colon) | Not Specified | 6.56 | 5-Fluorouracil | 29.50 | [1] |
| 1h | SKOV-3 (Ovarian) | Not Specified | 3.58 | Doxorubicin | 0.89 | [5] |
| 1l | A549 (Lung) | Not Specified | 2.79 | Doxorubicin | 0.65 | [5] |
| 22d | MCF-7 (Breast) | Not Specified | 1.52 | Doxorubicin | 0.81 | [5][10] |
| 32a | HePG-2 (Liver) | Not Specified | 3.31 | Doxorubicin | 4.52 | [5][10] |
| Compound 3 | A549 (Lung) | MTT | 21.00 µg/mL | Cisplatin | 13.50 µg/mL | [2][11] |
| Compound 4 | C6 (Glioma) | MTT | 18.50 µg/mL | Cisplatin | 24.33 µg/mL | [2][11] |
Apoptosis Induction Assays
Thiadiazole derivatives often exert their anticancer effects by inducing apoptosis.[4] Key markers of apoptosis include the activation of executioner caspases (caspase-3 and -7) and the externalization of phosphatidylserine (PS) on the cell surface.[12]
Experimental Workflow: Apoptosis Assays
Caption: Workflow for detecting apoptosis via two common methods.
Protocol 2.1: Caspase-Glo® 3/7 Assay
This homogeneous, luminescent assay measures the activity of caspases-3 and -7. The assay reagent contains a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a "glow-type" luminescent signal.[12]
Materials:
-
White-walled, 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Treated cells in culture medium
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed 100 µL of cells in a white-walled 96-well plate and treat with the thiadiazole compound as described in the cytotoxicity protocols. Include positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and prepare it according to the manufacturer's protocol.
-
Assay Reaction: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well. Mix briefly by orbital shaking.
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Increased luminescence relative to the vehicle control indicates activation of caspase-3/7 and induction of apoptosis.
Protocol 2.2: RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay
This real-time assay allows for the kinetic monitoring of apoptosis and secondary necrosis. It uses engineered Annexin V fusion proteins that bind to exposed PS and form a functional luciferase, generating a luminescent signal. A separate DNA-binding dye fluoresces upon loss of membrane integrity (necrosis).[13]
Materials:
-
White-walled, 96-well plates
-
RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay (Promega)
-
Treated cells
-
Multimode plate reader capable of measuring luminescence and fluorescence
Procedure:
-
Reagent Preparation: Prepare the 2X Detection Reagent containing the Annexin V-NanoBiT® subunits and the Necrosis Detection Reagent as per the manufacturer's manual.[14]
-
Cell Seeding: Dispense 50 µL of cells at 2X the final desired density into the wells.
-
Compound Dosing: Prepare 2X concentrations of the thiadiazole compounds. Add 25 µL of the 2X compound dilutions to the wells.
-
Reagent Addition: Add 25 µL of the 2X Detection Reagent to all wells.
-
Real-Time Measurement: Place the plate in a plate reader equilibrated to 37°C. Measure luminescence and fluorescence (485nm Ex / 520-530nm Em) at repeated intervals (e.g., every 30-60 minutes) for the duration of the experiment.[14]
-
Data Analysis: An increase in luminescence indicates apoptosis, while a subsequent or independent increase in fluorescence indicates a loss of membrane integrity (necrosis).
Mechanism of Action: Signaling Pathway Analysis
Many thiadiazole compounds exert their effects by modulating specific signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[5][15] Inhibition of this pathway can lead to decreased proliferation and induction of apoptosis or autophagy.[2][15]
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiadiazole compounds.
Protocol 3.1: Reporter Gene Assay for Pathway Analysis
Reporter gene assays are used to study the activation or inhibition of specific signaling pathways.[16][17] A reporter gene (e.g., luciferase or GFP) is placed under the control of a transcriptional response element that is activated by the pathway of interest. Changes in reporter protein expression reflect the activity of the pathway.[18][19]
Materials:
-
Cells stably or transiently transfected with a reporter construct (e.g., NF-κB-luciferase or STAT3-luciferase)
-
Thiadiazole compounds
-
Appropriate pathway activator (e.g., TNF-α for NF-κB)
-
Luciferase assay system (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells in a white-walled 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the thiadiazole compound for 1-2 hours.
-
Pathway Activation: Stimulate the pathway by adding a known activator (e.g., a cytokine or growth factor).
-
Incubation: Incubate for an appropriate time for reporter gene expression to occur (typically 6-24 hours).
-
Lysis and Luminescence Reading: Add a luciferase assay reagent that lyses the cells and provides the substrate for the luciferase enzyme. Measure luminescence with a luminometer.
-
Data Analysis: A decrease in the activator-induced luminescent signal in compound-treated wells indicates inhibition of the signaling pathway.
Mechanism of Action: Enzyme Inhibition Assays
Thiadiazoles can act as inhibitors of various enzymes critical for cancer cell survival, including protein kinases (e.g., Akt, JNK, c-Met) and histone deacetylases (HDACs).[2][4][20][21]
Protocol 4.1: General Kinase Inhibition Assay (e.g., JNK)
Biochemical kinase assays measure the ability of a compound to directly inhibit the enzymatic activity of a purified kinase. These assays often measure the phosphorylation of a substrate.
Materials:
-
Purified active kinase (e.g., JNK1)
-
Kinase-specific substrate (e.g., a peptide like pepJIP1)[20]
-
ATP
-
Assay buffer
-
Thiadiazole compounds
-
Detection system (e.g., ADP-Glo™, LanthaScreen™, DELFIA®)[20]
-
Microplate reader (Luminometer or Time-Resolved Fluorescence reader)
Procedure (Example using ADP-Glo™ principle):
-
Reaction Setup: In a 384-well plate, add the assay buffer, the purified kinase, and the specific substrate.
-
Compound Addition: Add serial dilutions of the thiadiazole compound.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
First Detection Step: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Second Detection Step: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes.
-
Signal Reading: Measure the luminescent signal.
-
Data Analysis: The signal is proportional to the amount of ADP produced and thus to the kinase activity. A lower signal in the presence of the compound indicates inhibition. Calculate IC₅₀ values.
Data Summary Table 2: Enzyme Inhibitory Activity of Thiadiazole Compounds
| Compound ID | Target Enzyme | Assay Type | IC₅₀ (µM) | Citation |
| 22d | LSD1 | Biochemical | 0.04 - 0.45 | [5][10] |
| 32a | EGFR | In vitro | 0.08 | [5][10] |
| 32d | EGFR | In vitro | 0.30 | [5][10] |
| Compound 3 | Akt | In vitro | Inhibited at IC₅₀ dose | [2][11] |
| Compound 8 | Akt | In vitro | Inhibited at IC₅₀ dose | [2][11] |
| Compound 19 | PI3Kα | Biochemical | 0.019 | [22] |
| Compound 51am | c-Met Kinase | Biochemical | 0.0018 | [21] |
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bepls.com [bepls.com]
- 5. mdpi.com [mdpi.com]
- 6. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 7. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. turkjps.org [turkjps.org]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [promega.com]
- 14. france.promega.com [france.promega.com]
- 15. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Signaling Reporters [discoverx.com]
- 17. Reporter Gene Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of 1,3,4-Thiadiazole Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties. Its structural resemblance to biologically important molecules and its ability to participate in various molecular interactions make it an attractive core for the design of novel therapeutic agents. High-throughput screening (HTS) of compound libraries containing the 1,3,4-thiadiazole core is a critical step in the early-phase of drug discovery, enabling the rapid identification of hit compounds with desired biological activity.
These application notes provide an overview of common HTS assays and detailed protocols for screening 1,3,4-thiadiazole libraries against cancer cell lines and bacterial strains. The subsequent sections include quantitative data from representative studies, step-by-step experimental procedures, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from various studies on the biological activity of 1,3,4-thiadiazole derivatives.
Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives (IC50 values in µM)
| Compound ID | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT-116 (Colon) | A549 (Lung) | HepG2 (Liver) | Reference |
| 1e | 3.26 | - | - | - | - | [1] |
| 1g | - | - | - | - | - | [1] |
| 1h | - | - | - | 2.79 | - | [1] |
| 1i | - | - | - | - | - | [1] |
| 8a | 4.61 | 1.62 | 3.28 | 2.54 | 2.87 | [1] |
| 8d | 10.21 | 3.45 | 8.76 | 6.32 | 7.54 | [1] |
| 8e | 7.83 | 2.18 | 6.43 | 4.19 | 5.21 | [1] |
| 8f | 6.54 | 1.97 | 5.87 | 3.88 | 4.93 | [1] |
| 13d | - | - | 0.73 | - | - | [2] |
| 19c | - | - | 0.86 | - | - | [2] |
| 22d | 1.52 | - | 10.3 | - | - | [1] |
| ST10 | 49.6 | 53.4 | - | - | - | [3] |
| 6a | - | - | - | - | - | [4] |
| 6c | - | - | - | - | - | [4] |
| 6f | - | - | - | 3.22 | - | [4] |
| 7c | - | - | - | 2.25 | - | [4] |
| 7e | - | - | - | 2.85 | - | [4] |
| 7g | - | - | - | - | - | [4] |
| 8f | - | - | - | - | - | [4] |
| 8g | - | - | - | - | - | [4] |
| Compound 1 | - | - | 24.3 | - | - | [5] |
| Compound 2g | 23.29 | - | - | - | - | [6] |
Table 2: Antibacterial Activity of 1,3,4-Thiadiazole Derivatives (Zone of Inhibition in mm)
| Compound ID | Staphylococcus aureus | Escherichia coli | Klebsiella pneumoniae | Staphylococcus epidermidis | Reference |
| Compound 1 | - | - | Inhibitory | Inhibitory | [7] |
| Compound 3 | - | - | Inhibitory | Inhibitory | [7] |
| Compound 4 | - | - | Inhibitory | Inhibitory | [7] |
| Compound III | Good Activity | Good Activity | - | - | [8] |
| Compound IV | Good Activity | Good Activity | - | - | [8] |
| 4a | - | - | - | - | [9] |
| 4b | - | - | - | - | [9] |
Experimental Protocols
Cell-Based High-Throughput Screening for Anticancer Activity
a) MTT Assay for Cell Viability
This protocol describes a colorimetric assay to assess cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
1,3,4-Thiadiazole compound library (dissolved in DMSO)
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,3,4-thiadiazole compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic drug) wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
b) Resazurin Assay for Cell Viability
This protocol outlines a fluorometric assay for cell viability based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by viable cells.
Materials:
-
1,3,4-Thiadiazole compound library (dissolved in DMSO)
-
Cancer cell lines
-
Complete cell culture medium
-
Resazurin solution (0.15 mg/mL in PBS, filter-sterilized)
-
Opaque-walled 96-well microplates
-
Multichannel pipette
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into an opaque-walled 96-well plate at an appropriate density in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Add serial dilutions of the 1,3,4-thiadiazole compounds to the wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Resazurin Addition and Incubation:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Determine cell viability by comparing the fluorescence of treated cells to that of untreated controls.
-
High-Throughput Screening for Antibacterial Activity
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
1,3,4-Thiadiazole compound library
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Forceps
-
Incubator
Protocol:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Disk Application:
-
Impregnate sterile paper disks with a known concentration of each 1,3,4-thiadiazole compound.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Data Acquisition:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpret the results based on standardized zone diameter breakpoints if available, or compare the zone sizes to those of control antibiotics.
-
Mandatory Visualization
Caption: High-Throughput Screening (HTS) Workflow.
References
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives [mdpi.com]
Experimental Design for In Vivo Studies of Novel Thiadiazole Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo evaluation of novel thiadiazole inhibitors. The following sections outline experimental designs for assessing anti-cancer, anti-inflammatory, and anticonvulsant activities, including pharmacokinetic and toxicological considerations.
Anti-Cancer Efficacy in Xenograft Models
Thiadiazole derivatives have shown significant promise as anti-cancer agents by targeting various signaling pathways, including Akt and VEGFR-2.[1][2] In vivo assessment of these compounds is crucial to determine their therapeutic potential.
Signaling Pathway: PI3K/Akt
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Thiadiazole inhibitors can modulate this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[1]
Caption: PI3K/Akt signaling pathway and the inhibitory action of thiadiazoles.
Experimental Protocol: Xenograft Mouse Model
This protocol describes the evaluation of a novel thiadiazole inhibitor in a human tumor xenograft model.
Materials:
-
6-8 week old immunodeficient mice (e.g., SCID or athymic nude)
-
Human cancer cell line (e.g., HT-29 for colon cancer)[3]
-
Novel thiadiazole inhibitor
-
Vehicle control (e.g., DMSO, saline)
-
Positive control (e.g., Doxorubicin)[4]
-
Matrigel
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture human cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of media and Matrigel at a concentration of 1x10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth daily.
-
When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Novel thiadiazole inhibitor (low dose)
-
Group 3: Novel thiadiazole inhibitor (high dose)
-
Group 4: Positive control
-
-
-
Drug Administration:
-
Administer the inhibitor, vehicle, or positive control via the predetermined route (e.g., intraperitoneal, oral gavage) at the desired frequency (e.g., daily, twice weekly) for a specified duration (e.g., 21 days).
-
-
Data Collection:
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²) / 2.
-
Record body weight of each mouse twice weekly to monitor toxicity.
-
Observe mice for any signs of distress or adverse effects.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize mice.
-
Excise tumors and record their final weight.
-
Collect tumors and major organs for histological and molecular analysis (e.g., Western blot for p-Akt).
-
Data Presentation:
| Group | Treatment | Dose | Mean Tumor Volume (mm³) ± SEM | Mean Tumor Weight (g) ± SEM | Mean Body Weight Change (%) ± SEM |
| 1 | Vehicle | - | |||
| 2 | Thiadiazole (Low) | X mg/kg | |||
| 3 | Thiadiazole (High) | Y mg/kg | |||
| 4 | Doxorubicin | Z mg/kg |
Anti-Inflammatory Activity in Rodent Models
Thiadiazole derivatives have been investigated for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[5]
Experimental Workflow: Carrageenan-Induced Paw Edema
References
- 1. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04158E [pubs.rsc.org]
- 3. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Quantification of 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. Derivatives of 2-amino-1,3,4-thiadiazole have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] Some members of this class have been identified as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes.[3] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development.
This document provides a detailed application note and a generalized protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4][5]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of small molecules in complex biological fluids due to its high sensitivity, specificity, and wide dynamic range.[4][6] The method involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection and quantification.
Experimental Workflow
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for sample preparation in bioanalysis.[7]
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
Procedure:
-
Spike 100 µL of human plasma with the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
MRM Transitions (Hypothetical):
-
This compound: Q1: m/z [M+H]⁺ → Q3: fragment ion m/z
-
Internal Standard: Q1: m/z [M+H]⁺ → Q3: fragment ion m/z
-
-
Collision Gas: Nitrogen
Potential Signaling Pathway Involvement
Derivatives of 2-amino-1,3,4-thiadiazole are known to act as inhibitors of carbonic anhydrases (CAs).[3] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.
Conclusion
The provided application note and protocol outline a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. This methodology is essential for the preclinical and clinical development of this and structurally related compounds. The presented workflow and protocols can be adapted and validated for other biological matrices as required. Further investigation into the specific carbonic anhydrase isoforms inhibited by this compound could elucidate its precise mechanism of action and therapeutic potential.
References
- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.library.doc.gov [search.library.doc.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiadiazole Derivatives as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of thiadiazole derivatives as potent inhibitors of carbonic anhydrases (CAs). It includes detailed experimental protocols, a summary of inhibitory activities, and visualizations of key concepts to guide researchers in this field.
Introduction
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them an important therapeutic target.[2][3] The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives, particularly sulfonamides, have been extensively investigated as effective carbonic anhydrase inhibitors.[4][5] One of the most well-known examples is acetazolamide, a thiadiazole-based sulfonamide used in the treatment of glaucoma.[6]
Data Presentation: Inhibitory Activity of Thiadiazole Derivatives
The following tables summarize the in vitro inhibitory activity of various thiadiazole derivatives against different human carbonic anhydrase (hCA) isoforms. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: Inhibitory Activity of 2-[[5-(2,4-Difluoro/dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio] acetophenone Derivatives [6]
| Compound | Substituent (R) | hCA I IC₅₀ (µM) | hCA II IC₅₀ (µM) |
| 3a | H | 0.12 | 0.09 |
| 3b | 4-F | 0.14 | 0.11 |
| 3c | 4-Cl | 0.09 | 0.08 |
| 3d | 4-Br | 0.08 | 0.07 |
| 3e | 4-CH₃ | 0.11 | 0.09 |
| 3f | 4-OCH₃ | 0.13 | 0.10 |
| 3g | 4-NO₂ | 0.07 | 0.06 |
| 3h | 2,4-diCl | 0.06 | 0.05 |
| 3i | 2,4-diF | 0.05 | 0.04 |
| 3j | H | 0.045 | 0.038 |
| 3k | 4'-F | 0.048 | 0.041 |
| 3l | 4'-Cl | 0.039 | 0.032 |
| 3m | 4'-CH₃ | 0.042 | 0.035 |
| 3n | 4'-Br | 0.033 | 0.030 |
| 3o | 4'-OCH₃ | 0.046 | 0.039 |
| 3p | 4'-NO₂ | 0.036 | 0.031 |
| 3q | 3',4'-diCl | 0.035 | 0.030 |
| 3r | 3',5'-diNO₂ | 0.034 | 0.029 |
| 3s | 2',4'-diF | 0.049 | 0.042 |
| Acetazolamide | - | 0.25 | 0.012 |
Table 2: Inhibitory Activity of Novel Sulfonyl Semicarbazides [7]
| Compound | R | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 5 | H | 73.9 | 12.8 | 38.7 | 0.79 |
| 6 | 4-F | 68.4 | 10.2 | 29.5 | 0.65 |
| 7 | 4-Cl | 58.1 | 8.3 | 25.1 | 0.59 |
| 8 | 4-Br | 62.5 | 9.1 | 27.8 | 0.61 |
| 9 | 4-I | 65.3 | 9.8 | 28.4 | 0.63 |
| 10 | 4-NO₂ | 60.9 | 8.9 | 20.5 | 0.59 |
| 11 | 4-CH₃ | 114.2 | 15.6 | 35.2 | 0.75 |
| 12 | 4-OCH₃ | 81.3 | 13.5 | 32.1 | 0.71 |
| 13 | 4-NHCOCH₃ | 78.5 | 13.1 | 30.9 | 0.68 |
| Acetazolamide | - | 250 | 12 | 25 | 5.7 |
Table 3: Inhibitory Activity of Thiadiazole-Thiazolidinone Derivatives [8]
| Compound | R | IC₅₀ (µM) |
| 7a | 4-fluorophenyl | 0.852 ± 0.031 |
| 7b | 4-chlorophenyl | 0.789 ± 0.025 |
| 7c | 4-bromophenyl | 0.713 ± 0.021 |
| 7d | 4-nitrophenyl | 0.645 ± 0.019 |
| 7e | 2,4-dichlorophenyl | 0.589 ± 0.018 |
| 7f | 2,5-dichlorophenyl | 0.512 ± 0.017 |
| 7g | 2,3-dichlorophenyl | 0.498 ± 0.016 |
| 7h | 3,4-dichlorophenyl | 0.456 ± 0.015 |
| 7i | 2,6-dichlorophenyl | 0.402 ± 0.017 |
| 7j | 4-hydroxyphenyl | 0.912 ± 0.041 |
| Acetazolamide | - | 0.998 ± 0.046 |
Experimental Protocols
Protocol 1: General Synthesis of Thiadiazole-Sulfonamide Derivatives
This protocol provides a generalized method for the synthesis of thiadiazole sulfonamide derivatives, which are classic carbonic anhydrase inhibitors. The synthesis often starts from a commercially available sulfonamide.
Materials:
-
Starting sulfonamide (e.g., sulfanilamide)
-
Sodium cyanate
-
Glacial acetic acid
-
Appropriate aldehyde or ketone
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup (if necessary for purification)
Procedure:
-
Synthesis of the Urea Intermediate:
-
Dissolve the starting sulfonamide in a mixture of glacial acetic acid and hot water.[7]
-
Add a solution of sodium cyanate in warm water to the sulfonamide solution with stirring.[7]
-
Allow the reaction mixture to stand at room temperature and then cool in an ice bath to facilitate precipitation.[7]
-
Filter the resulting precipitate, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the N-substituted urea derivative.
-
-
Cyclization to form the Thiadiazole Ring:
-
The specific cyclization step will vary depending on the desired final product. A common method involves reacting the urea intermediate with an appropriate reagent to form the thiadiazole ring. For the synthesis of many thiadiazole derivatives, a subsequent reaction with an aldehyde or ketone in the presence of an acid or base catalyst is performed.
-
-
Purification and Characterization:
-
Monitor the reaction progress using TLC.
-
Upon completion, purify the product by recrystallization or column chromatography.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9]
-
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of compounds against carbonic anhydrase, often using a stopped-flow instrument to measure the enzyme-catalyzed CO₂ hydration.[7]
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA I, II, IX, or XII)
-
Test compounds (thiadiazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., acetazolamide)
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (for maintaining ionic strength)
-
Phenol red (0.2 mM) as a pH indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare all buffer and reagent solutions and bring them to the desired temperature (usually room temperature or 37°C).
-
Prepare a stock solution of the test compound and the reference inhibitor in a suitable solvent.
-
-
Enzyme Assay:
-
The assay measures the initial rate of the CA-catalyzed CO₂ hydration reaction.[7]
-
The reaction is initiated by mixing the enzyme solution with CO₂-saturated water in the presence of the pH indicator.
-
The change in absorbance of the phenol red indicator is monitored at its maximum absorbance wavelength (around 557 nm) as the pH decreases due to the formation of bicarbonate and protons.[7]
-
-
Inhibition Studies:
-
To determine the inhibitory effect of the test compounds, pre-incubate the enzyme with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) before initiating the reaction.[7]
-
Perform the assay as described above in the presence of the inhibitor.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Inhibition constants (Kᵢ) can be determined by performing the assay at different substrate (CO₂) concentrations and analyzing the data using methods like the Lineweaver-Burk plot.[7]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of thiadiazole derivatives as carbonic anhydrase inhibitors.
Caption: Experimental workflow for developing thiadiazole-based carbonic anhydrase inhibitors.
References
- 1. Carbonic Anhydrase Activity Assay [protocols.io]
- 2. bcrcp.ac.in [bcrcp.ac.in]
- 3. Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, biological evaluation and in silico studies of novel thiadiazole-hydrazone derivatives for carbonic anhydrase inhibitory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metal Complexation with 2-Amino-1,3,4-Thiadiazole Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-1,3,4-thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its wide array of pharmacological activities.[1][2][3] Its derivatives are known to exhibit significant antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][4] The biological activity of these compounds can be significantly enhanced through complexation with various metal ions.[1][5] The nitrogen and sulfur atoms within the thiadiazole ring system act as excellent donor sites for coordination with transition metals such as copper (Cu), zinc (Zn), nickel (Ni), and cobalt (Co), leading to the formation of stable metal complexes with unique physicochemical properties and enhanced biological efficacy.[1][5][6]
These metal complexes often demonstrate superior performance compared to the free ligands, a phenomenon attributed to the principles of chelation theory.[5] Upon complexation, the polarity of the metal ion is reduced, which in turn increases the lipophilicity of the complex. This enhanced lipophilicity facilitates the diffusion of the complex across the lipid membranes of microorganisms and cancer cells, thereby increasing its bioavailability and cytotoxic potential.[1] This document provides a detailed overview of the synthesis, characterization, and biological evaluation of metal complexes derived from 2-amino-1,3,4-thiadiazole ligands, complete with experimental protocols and quantitative data summaries.
Data Presentation: Biological Activities
The following tables summarize the antimicrobial and anticancer activities of various metal complexes of 2-amino-1,3,4-thiadiazole derivatives as reported in the literature.
Table 1: Antibacterial Activity of 2-Amino-1,3,4-Thiadiazole Metal Complexes
| Compound/Complex | Organism | MIC (µg/mL) | Reference |
| Copper Complex | Escherichia coli | - | [4] |
| Iron Complex | Staphylococcus aureus | - | [4] |
| Nickel Complex | Staphylococcus aureus | - | [4] |
| Zinc Complex | Staphylococcus aureus | Low Efficacy | [4] |
| Zinc Complex | Escherichia coli | Low Efficacy | [4] |
| Zinc Complex | Pseudomonas aeruginosa | Low Efficacy | [4] |
| 2-(pyrido[3,2-f]quinazolin-4(1H)-yl)-1,3,4-thiadiazole derivatives | Bacillus subtilis & Staphylococcus aureus (Gram+) and Pseudomonas aeruginosa & Escherichia coli (Gram-) | - | [4] |
| Tetranorlabdane compounds with 1,3,4-thiadiazole units | Bacillus polymyxa (Gram+) & Pseudomonas aeruginosa (Gram-) | 2.5 | [4] |
| 2-amino-1,3,4-thiadiazole derivatives | Bacillus subtilis (Gram+) & Escherichia coli (Gram-) | 1000 | [4] |
| Benzimidazole-2-yl derivative of 1,3,4-thiadiazole | Staphylococcus aureus (Gram+), Escherichia coli (Gram-), & Bacillus pumilus | High Activity | [4] |
| 5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole derivative | S. aureus | 62.5 | [1] |
| Cu(II), Pt(IV), Zn(II), and V(IV) complexes | Staph. aureus, Bacillus cereus, Pseudomonas aerogenosa, and Escherichia coli | 50 | [7][8] |
MIC: Minimum Inhibitory Concentration. A lower MIC value indicates higher antibacterial activity.
Table 2: Antifungal Activity of 2-Amino-1,3,4-Thiadiazole Metal Complexes
| Compound/Complex | Organism | Activity | Reference |
| 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole Cu(II) complex | Aspergillus niger | Almost as effective as clotrimazole | [1] |
| 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole Cu(II) complex | Aspergillus flavus | More effective than clotrimazole | [1] |
| 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole Ni(II) complex | Aspergillus spp. and Candida albicans | Increased antifungal activity compared to ligand | [1][9] |
| Co(II), Ni(II), and Cu(II) complexes of 2,5-diamino-1,3,4-thiadiazole | A. niger and Penicillium sp. | No activity | [1] |
| Cu(II), Pt(IV), Zn(II), and V(IV) complexes | Candida albicans | 50 µg/mL (Minimum Effective Dose) | [7][8] |
Table 3: Anticancer Activity of 2-Amino-1,3,4-Thiadiazole Derivatives and Complexes
| Compound/Complex | Cell Line | IC50 (µM) | Reference |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (colon cancer) | 2.44 | [10] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (breast cancer) | 23.29 | [10] |
| D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone derivatives | T47D (breast cancer) | 0.042 - 0.058 | [11] |
| Pyrazole oxime derivatives of 1,2,3-thiadiazole | Panc-1 (pancreatic), Huh-7 (hepatocarcinoma), HCT-116 (colon), SGC-7901 (gastric) | - | [11] |
| 1,3,4-Thiadiazole-propenyl derivative (22d) | MCF-7 (breast cancer) | 1.52 | [12] |
| 1,3,4-Thiadiazole-propenyl derivative (22d) | HCT-116 (colon cancer) | 10.3 | [12] |
| 1,3,4-Thiadiazole derivative (22a) | Liver cancer | 6.47 | [12] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazole Ligands
This protocol describes a general method for synthesizing 2-amino-1,3,4-thiadiazole ligands via the reaction of a carboxylic acid with thiosemicarbazide.[13][14]
Materials:
-
Substituted carboxylic acid (1 equivalent)
-
Thiosemicarbazide (1 equivalent)
-
Phosphorus oxychloride (POCl₃) or Polyphosphate ester (PPE) as a cyclizing agent[13][14][15]
-
Methanol or Ethanol
-
Potassium hydroxide or other suitable base for neutralization
-
Distilled water
Procedure:
-
A mixture of the substituted carboxylic acid and thiosemicarbazide is prepared in a round-bottom flask.
-
The cyclizing agent (e.g., POCl₃) is added cautiously to the mixture.
-
The reaction mixture is refluxed for a specified period, typically 3-6 hours, until the reaction is complete (monitored by TLC).[13][15]
-
After cooling to room temperature, the mixture is carefully poured into crushed ice or cold water.
-
The resulting solution is neutralized with a base (e.g., potassium hydroxide) to precipitate the crude product.
-
The precipitate is filtered, washed thoroughly with cold distilled water, and dried.
-
The crude product is recrystallized from a suitable solvent, such as ethanol, to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole ligand.
Protocol 2: Synthesis of Metal Complexes
This protocol outlines the general procedure for the synthesis of metal complexes with 2-amino-1,3,4-thiadiazole ligands.
Materials:
-
2-Amino-5-substituted-1,3,4-thiadiazole ligand (1 or 2 equivalents)
-
Metal salt (e.g., CuCl₂, Zn(OAc)₂, NiCl₂, CoCl₂) (1 equivalent)
-
Methanol or Ethanol
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) if solubility is an issue
Procedure:
-
The 2-amino-1,3,4-thiadiazole ligand is dissolved in a suitable solvent (e.g., hot methanol/water mixture) in a round-bottom flask.[13]
-
An equimolar or appropriate stoichiometric amount of the metal salt, dissolved in the same solvent, is added dropwise to the ligand solution with constant stirring.
-
The reaction mixture is refluxed for several hours (typically 4-8 hours).[13]
-
The formation of a precipitate indicates the formation of the metal complex.
-
The mixture is cooled to room temperature, and the precipitate is collected by filtration.
-
The collected solid is washed with the solvent and then with diethyl ether to remove any unreacted starting materials.
-
The final product is dried in a desiccator over anhydrous CaCl₂.
Protocol 3: Characterization of Ligands and Complexes
The synthesized ligands and their metal complexes are characterized using a variety of spectroscopic and analytical techniques.[6][15]
-
FT-IR Spectroscopy: To identify the coordination sites of the ligand with the metal ion. The spectra of the free ligand and the metal complex are compared. A shift in the vibrational frequencies of the C=N, C-S, and NH₂ groups indicates their involvement in complexation.[6][16]
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the synthesized ligands and to study the effect of metal coordination on the ligand's chemical environment.[6][15]
-
UV-Vis Spectroscopy: To investigate the electronic transitions and to get information about the geometry of the complexes.[5][6]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.[6]
-
Elemental Analysis (C, H, N, S): To determine the empirical formula of the complexes and to confirm their purity.[6][17]
-
Molar Conductance Measurements: To determine the electrolytic nature of the metal complexes.[5][17]
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complexes, which helps in elucidating their geometry.[5][17]
Protocol 4: In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)
This protocol describes a common method for evaluating the antimicrobial activity of the synthesized compounds.
Materials:
-
Nutrient agar or Mueller-Hinton agar
-
Bacterial or fungal strains
-
Synthesized compounds (ligand and metal complexes)
-
Standard antibiotic/antifungal drug (e.g., Ciprofloxacin, Clotrimazole)
-
DMSO (as a solvent and negative control)
-
Sterile Petri dishes, cork borer, and micropipettes
Procedure:
-
Prepare sterile nutrient agar plates.
-
Inoculate the agar plates with the test microorganisms by spreading a standardized inoculum over the surface.
-
Create wells of a specific diameter in the agar plates using a sterile cork borer.
-
Add a defined concentration of the test compounds (dissolved in DMSO) into the wells.
-
Also, add the standard drug and pure DMSO as positive and negative controls, respectively.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of metal complexes.
Biological Activity Evaluation Workflow
Caption: Workflow for evaluating the biological activity of synthesized compounds.
Hypothetical Signaling Pathway for Anticancer Activity
Caption: Hypothetical mechanism of anticancer action for thiadiazole complexes.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Antimicrobial Activity of Some 1,3,4-Thiadiazole Metal Complexes | Al-Nahrain Journal of Science [anjs.edu.iq]
- 9. dovepress.com [dovepress.com]
- 10. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole [jmchemsci.com]
Application of Thiadiazoles as Corrosion Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which have garnered significant attention as effective corrosion inhibitors for a wide range of metals and alloys. Their efficacy stems from the presence of heteroatoms (N and S) with lone pairs of electrons and the planar aromatic ring, which facilitate strong adsorption onto metal surfaces. This adsorption forms a protective barrier, impeding the corrosive process. These application notes provide a comprehensive overview of the use of thiadiazole derivatives as corrosion inhibitors, including quantitative data on their performance, detailed experimental protocols for their evaluation, and visualizations of the underlying mechanisms and workflows.
Mechanism of Corrosion Inhibition
Thiadiazole derivatives inhibit corrosion primarily through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[1][2] The thiadiazole ring, rich in electrons from the sulfur and nitrogen atoms, acts as the primary adsorption center.[3] The process can involve:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Covalent bond formation between the lone pair electrons of the heteroatoms (N, S) and the vacant d-orbitals of the metal atoms.[3]
-
π-electron interaction: Interaction of the π-electrons of the thiadiazole ring with the metal surface.
The presence of substituents on the thiadiazole ring can significantly influence the inhibition efficiency by altering the electron density of the molecule and its steric orientation on the metal surface.[2]
Caption: Mechanism of corrosion inhibition by thiadiazole derivatives.
Quantitative Data on Inhibition Efficiency
The following tables summarize the inhibition efficiency (IE%) of various thiadiazole derivatives on different metals in aggressive media. The inhibition efficiency is a measure of how effectively an inhibitor reduces the corrosion rate.
Table 1: Corrosion Inhibition Efficiency of Thiadiazole Derivatives on Steel
| Thiadiazole Derivative | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | 250 ppm | 94.7 | [4] |
| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | 250 ppm | 89.2 | [4] |
| (E)-N-(anthracen-9-ylmethylene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | Carbon Steel | 1 M HCl | 1 mM | 98.04 | [5][6] |
| N-(anthracen-9(10H)-ylidene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | Carbon Steel | 1 M HCl | 1 mM | 95.32 | [5][6] |
| 5,5'-(1,4-phenylene)bis(N-phenyl-1,3,4-thiadiazol-2-amine) | Mild Steel | 1 M HCl | 0.5 mM | 94 | [7] |
| 2-amino-5-ethyl-1,3,4-thiadiazole | 304 Stainless Steel | 3 M H₂SO₄ | 5 x 10⁻⁴ M | ~98 | [8] |
| 2-amino-5-ethyl-1,3,4-thiadiazole | Mild Steel | 0.5 M HCl | 5 x 10⁻⁴ M | 97 | [9] |
Table 2: Corrosion Inhibition Efficiency of Thiadiazole Derivatives on Copper and Brass
| Thiadiazole Derivative | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 2,5-dimercapto-1,3,4-thiadiazole | Copper | 3.5% NaCl | Not specified | 94.48 | [10] |
| 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole | Brass | Natural Seawater | 200 ppm | >90 | [11] |
| 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole | Brass | Natural Seawater | 200 ppm | >90 | [11] |
| 4-(2-aminothiazole-4-yl) phenol | Copper | 1 M HCl | Optimum | ~90 | [12] |
Experimental Protocols
The evaluation of corrosion inhibitors typically involves a combination of gravimetric and electrochemical techniques.
Caption: General experimental workflow for evaluating corrosion inhibitors.
Weight Loss Measurement
This is a simple and direct method to determine the corrosion rate and the inhibition efficiency.
Protocol:
-
Coupon Preparation:
-
Cut metal coupons to a specific size (e.g., 2.0 cm x 1.0 cm x 0.05 cm).[13]
-
Mechanically polish the coupons with different grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
-
Accurately weigh the coupons (W_initial).
-
-
Immersion Test:
-
Immerse the prepared coupons in the corrosive solution (e.g., 1 M HCl) with and without the thiadiazole inhibitor at a specific concentration and temperature for a set duration (e.g., 5 hours).[7]
-
-
Post-Immersion:
-
Remove the coupons from the solution.
-
Clean the coupons to remove corrosion products (e.g., using a specific cleaning solution as per ASTM G1-03 standard).[13]
-
Rinse with distilled water, dry, and re-weigh (W_final).
-
-
Calculations:
-
Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t) where A is the surface area and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with inhibitor.
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information about the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type (anodic, cathodic, or mixed).
Protocol:
-
Electrochemical Cell Setup:
-
Measurement:
-
Immerse the electrodes in the corrosive solution with and without the inhibitor.
-
Allow the system to stabilize by measuring the Open Circuit Potential (OCP) for about 30 minutes.[5]
-
Scan the potential in both cathodic and anodic directions from the OCP at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the applied potential (E).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes of the anodic and cathodic curves.
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.
Protocol:
-
Electrochemical Cell Setup:
-
Use the same three-electrode cell as in the PDP measurement.
-
-
Measurement:
-
After stabilizing at the OCP, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[5]
-
-
Data Analysis:
-
Represent the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).
-
A higher R_ct value in the presence of the inhibitor indicates better corrosion protection.
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100
-
Adsorption Isotherm
The adsorption behavior of thiadiazole inhibitors on the metal surface often follows the Langmuir adsorption isotherm.[15] This model assumes a monolayer adsorption on a homogeneous surface. The degree of surface coverage (θ) is related to the inhibitor concentration (C) by the equation: C/θ = 1/K_ads + C, where K_ads is the adsorption equilibrium constant. The thermodynamic parameters of adsorption, such as the standard free energy of adsorption (ΔG°_ads), can be calculated from K_ads to understand the spontaneity and nature of the adsorption process (physisorption or chemisorption).[16]
Caption: Workflow for determining adsorption characteristics.
Conclusion
Thiadiazole derivatives have demonstrated excellent potential as corrosion inhibitors for various metals in diverse corrosive environments. Their effectiveness is attributed to their ability to adsorb strongly onto the metal surface, forming a protective barrier. The quantitative data and detailed experimental protocols provided in these application notes serve as a valuable resource for researchers and scientists working in the field of corrosion science and materials protection. Further research can focus on the synthesis of novel thiadiazole derivatives with enhanced inhibition efficiency and exploring their applications in more complex industrial systems.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. jme.aspur.rs [jme.aspur.rs]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and Theoretical Investigations on the Corrosion Inhibition Action of Thiadiazole Derivatives on Carbon Steel in 1M Hcl Medium : Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. worldscientific.com [worldscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Heterocyclic Amine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of heterocyclic amine compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of heterocyclic amine compounds, offering potential causes and solutions in a question-and-answer format.
Column Chromatography
Q1: Why is my basic heterocyclic amine compound showing significant peak tailing or not eluting from a standard silica gel column?
A1: This is a common issue arising from the acidic nature of standard silica gel.[1] The basic amine functionality interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and sometimes irreversible adsorption.[1]
Solutions:
-
Mobile Phase Modification: Add a small amount of a competitive base, such as triethylamine (typically 0.1-1%) or ammonia (in a methanol solution), to the mobile phase. This will neutralize the acidic silanol groups and reduce their interaction with your compound.[1]
-
Use of Deactivated Silica: Employ silica gel that has been end-capped or treated to reduce the number of free silanol groups.
-
Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (neutral or basic) or a polymer-based support. Amine-functionalized silica columns are also a very effective option as they minimize the strong amine-silica interactions.[1]
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) with an appropriate mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) can be an excellent alternative.
Q2: My heterocyclic amine is very polar and remains at the baseline even with highly polar mobile phases in normal-phase chromatography. What should I do?
A2: For highly polar compounds, traditional normal-phase systems may not provide enough elution strength.
Solutions:
-
Highly Polar Mobile Phases: A common aggressive solvent system for very polar basic compounds is a mixture of dichloromethane, methanol, and ammonium hydroxide.[1]
-
Reverse-Phase Chromatography: This is often the preferred method for polar compounds. A polar-embedded or polar-endcapped C18 column can provide better retention and peak shape for polar analytes.
-
HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is another suitable technique for the separation of very polar compounds.
Q3: My compound appears to be degrading on the silica gel column. How can I confirm this and prevent it?
A3: Compound degradation on silica is a possibility, especially for sensitive molecules.
Confirmation:
-
TLC Stability Test: Spot your compound on a TLC plate and let it sit for an extended period (e.g., 1-2 hours) before developing. If you observe a new spot or streaking that wasn't present initially, your compound is likely unstable on silica.
Prevention:
-
Deactivated Silica: Use a less acidic stationary phase as mentioned in Q1.
-
Rapid Purification: Minimize the time the compound spends on the column by using flash chromatography with a slightly higher flow rate.
-
Alternative Purification Methods: Consider recrystallization or solid-phase extraction if chromatography proves to be too harsh.
Recrystallization
Q1: I'm struggling to find a suitable single solvent for the recrystallization of my heterocyclic amine.
A1: Finding a single solvent where the compound is soluble when hot and insoluble when cold can be challenging.
Solutions:
-
Two-Solvent System: This is a common and effective alternative. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Salt Formation: Convert the amine to a salt (e.g., hydrochloride or tartrate) by adding the corresponding acid.[2] Salts often have very different solubility profiles and may be more amenable to recrystallization from polar solvents like water, ethanol, or methanol.[2] After purification, the free amine can be regenerated by basification and extraction. For amines that are not soluble in common organic solvents, using organic acids like acetic acid or trifluoroacetic acid for recrystallization can be an option.[3]
Q2: My compound is "oiling out" instead of forming crystals during recrystallization. What can I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if the cooling is too rapid.
Solutions:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.
-
Use More Solvent: The concentration of your compound in the hot solution might be too high. Add more of the "good" solvent to reduce the concentration.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
Solid-Phase Extraction (SPE)
Q1: What type of SPE cartridge is best for purifying a heterocyclic amine?
A1: The choice of SPE cartridge depends on the properties of your compound and the impurities you are trying to remove.
Common Choices:
-
Cation-Exchange SPE: This is a very effective method for capturing basic heterocyclic amines. The positively charged amine (under acidic conditions) binds to the negatively charged sorbent. After washing away neutral and acidic impurities, the amine is eluted with a basic solution.
-
Reverse-Phase SPE (e.g., C18): This is suitable for non-polar to moderately polar heterocyclic amines. The compound is retained on the non-polar sorbent, and polar impurities are washed away. The compound is then eluted with a less polar organic solvent.
-
Normal-Phase SPE (e.g., Silica): This can be used to retain polar heterocyclic amines while non-polar impurities are washed through with a non-polar solvent. The amine is then eluted with a more polar solvent.
Data Presentation
The following tables summarize quantitative data on the recovery of heterocyclic amines using different purification methods.
Table 1: Recovery of Heterocyclic Amines from Meat Samples using Solid-Phase Extraction (SPE)
| Heterocyclic Amine | SPE Sorbent | Matrix | Average Recovery (%) | Reference |
| IQ | C8 | Urine | 45.4 - 97.3 | [4] |
| MeIQx | C8 | Urine | 45.4 - 97.3 | [4] |
| PhIP | C8 | Urine | 45.4 - 97.3 | [4] |
| IQ | Amide | Urine | 71.8 - 101.4 | [4] |
| MeIQx | Amide | Urine | 71.8 - 101.4 | [4] |
| PhIP | Amide | Urine | 71.8 - 101.4 | [4] |
| Various Polar HCAs | Polystyrene Copolymer | Beef Extract | 62 - 95 | [5] |
| Harman, Norharman | Polystyrene Copolymer | Beef Extract | 25 - 32 | [5] |
| IQ | MISPE | Meat | 84.7 - 108.5 | [6][7] |
| Various HCAs | EMR-Lipid | Beef | 65 - 111 | [8] |
| Various HCAs | EMR-Lipid | Bacon | 71 - 106 | [8] |
| Various HCAs | EMR-Lipid | Chicken | 42 - 77 | [8] |
Table 2: Yield of Purified Amines using Trichloroacetic Acid (TCA) Precipitation
| Amine Type | Amine | Yield (%) | Reference |
| Primary Amines | Various | 40 - 94 | [9] |
| Heterocyclic Amine | Acridine | 53 - 65 | [9] |
| Heterocyclic Amine | 1,2-dimethylimidazole | 53 - 65 | [9] |
| Complex Natural Amine | Brucine | 57 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Heterocyclic Amine
-
Stationary Phase Selection: Choose an appropriate stationary phase. For many heterocyclic amines, amine-functionalized silica or neutral alumina is a good starting point to avoid issues with acidity.
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable solvent system.
-
For normal-phase chromatography, start with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
If using standard silica, add 0.1-1% triethylamine or a few drops of ammonium hydroxide to the mobile phase to suppress peak tailing.
-
-
Column Packing:
-
Slurry Packing (Wet Packing):
-
Prepare a slurry of the stationary phase in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the stationary phase to settle, ensuring an even and compact bed.
-
Drain the excess solvent until it is just above the top of the stationary phase.
-
-
Dry Packing:
-
Add the dry stationary phase to the column and gently tap the column to ensure even packing.
-
Slowly add the mobile phase and allow it to percolate through the stationary phase.
-
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to adsorb onto the stationary phase by draining the solvent to the top of the bed.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (for flash chromatography) and begin collecting fractions.
-
Monitor the elution of the compound(s) by TLC.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
-
Fraction Analysis and Compound Isolation:
-
Analyze the collected fractions by TLC to identify those containing the desired compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified heterocyclic amine.
-
Protocol 2: General Procedure for Recrystallization of a Heterocyclic Amine
-
Solvent Selection:
-
Single Solvent: Find a solvent that dissolves the compound when hot but not when cold. Test small amounts of the compound in various solvents.
-
Two-Solvent System: Find a pair of miscible solvents, one in which the compound is soluble (solvent A) and one in which it is insoluble (solvent B).
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Single Solvent: Add a minimal amount of the hot solvent to dissolve the compound completely.
-
Two-Solvent System: Dissolve the compound in a minimal amount of hot solvent A.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Two-Solvent System: To the hot solution in solvent A, add solvent B dropwise until the solution becomes persistently cloudy. Add a few drops of solvent A to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent (or a mixture of the two solvents).
-
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 3: General Procedure for Solid-Phase Extraction (SPE) of a Heterocyclic Amine
-
Cartridge Selection: Choose a suitable SPE cartridge (e.g., cation-exchange, C18, or silica).
-
Conditioning:
-
Wash the cartridge with a strong organic solvent (e.g., methanol) to wet the sorbent.
-
Equilibrate the cartridge with the solvent that will be used for sample loading (e.g., an acidic aqueous buffer for cation-exchange).
-
-
Sample Loading:
-
Dissolve the sample in a suitable solvent. For cation-exchange, the sample should be dissolved in an acidic solution to ensure the amine is protonated.
-
Pass the sample solution through the conditioned cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a solvent that will elute impurities but not the target compound. For cation-exchange, this could be a neutral or slightly acidic wash. For reverse-phase, a more polar solvent would be used.
-
-
Elution:
-
Elute the desired heterocyclic amine with a solvent that disrupts its interaction with the sorbent.
-
For cation-exchange, this is typically a basic solution (e.g., methanol with ammonium hydroxide).
-
For reverse-phase, a less polar organic solvent is used.
-
-
Solvent Removal: Evaporate the solvent from the collected eluate to obtain the purified compound.
Mandatory Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Peak Tailing in Chromatography.
Caption: Decision Tree for Recrystallization of Heterocyclic Amines.
References
- 1. biotage.com [biotage.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Heterocyclic Amines in Meat Matrices Using Enhanced Matrix Removal-Lipid Extraction and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
Technical Support Center: Optimization of In Vitro Assays for Novel Therapeutic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro assays for the evaluation of novel therapeutic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments.
High Background in Immunoassays (ELISA, Western Blot)
Question: I am observing high background in my ELISA/Western Blot assay. What are the potential causes and how can I troubleshoot this?
Answer: High background can obscure specific signals and reduce assay sensitivity. Common causes and solutions are summarized below.
| Potential Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase blocking time and/or temperature. Consider using a different blocking agent (e.g., BSA instead of milk, or vice versa).[1] |
| Antibody Concentration Too High | Optimize the concentration of primary and/or secondary antibodies by performing a titration.[2] |
| Inadequate Washing | Increase the number and duration of wash steps. Ensure complete aspiration of wash buffer between steps.[2][3] |
| Cross-Reactivity | Ensure the secondary antibody is specific to the primary antibody's host species. Run appropriate controls to check for cross-reactivity.[3] |
| Contamination | Use clean containers and freshly prepared buffers. Handle membranes with forceps to avoid contamination.[4] |
| Overdevelopment of Substrate | Reduce the substrate incubation time or dilute the substrate.[4] |
Weak or No Signal in Immunoassays
Question: My Western Blot/ELISA is showing a very weak signal or no signal at all. What could be the reason?
Answer: A lack of signal can be frustrating. The following table outlines common causes and their respective solutions.
| Potential Cause | Troubleshooting Steps |
| Inactive or Incorrect Antibody | Verify the antibody is specific for the target protein and has not expired. Perform a dot blot to check antibody activity.[4] |
| Insufficient Protein Load | Increase the amount of protein loaded in each well/lane. Use a positive control to confirm protein expression.[4][5] |
| Poor Transfer (Western Blot) | Confirm successful transfer by staining the membrane with Ponceau S. Ensure the membrane was properly activated (e.g., pre-soaked in methanol for PVDF).[4] |
| Incorrect Buffer Composition | Ensure buffers are prepared correctly and at the proper pH. For example, sodium azide in a buffer will inhibit HRP-conjugated antibodies.[3] |
| Sub-optimal Incubation Times | Increase the incubation time for the primary antibody, potentially overnight at 4°C. |
| Inactive Substrate | Ensure the substrate is fresh and has been stored correctly.[3] |
High Variability in Cell-Based Assays
Question: I am observing high variability between replicate wells in my cell-based assay. How can I improve the reproducibility?
Answer: High variability, often indicated by a high coefficient of variation (%CV), can mask the true effect of a compound. Here are some common sources of variability and how to address them.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure cells are thoroughly resuspended to a single-cell suspension before plating. Use calibrated pipettes and proper pipetting technique.[6] |
| Edge Effects | To minimize evaporation from outer wells, consider not using them for experimental samples. Alternatively, fill the outer wells with sterile media or water.[7][8][9][10][11] Using specialized plates with moats can also reduce this effect.[9] |
| Cell Health and Passage Number | Use cells that are in a consistent and healthy growth phase. Limit the number of cell passages to prevent phenotypic drift.[6][12] |
| Pipetting Errors | Be mindful of pipetting technique to ensure accurate and consistent volumes are dispensed.[12] |
| Biological Contamination | Routinely test for mycoplasma and other contaminants.[6][12] |
Compound Interference in High-Throughput Screening (HTS)
Question: How can I identify and mitigate interference from my test compounds in a high-throughput screening (HTS) assay?
Answer: Compound interference is a significant source of false positives in HTS.[13][14] It's crucial to identify and address these issues early.
| Type of Interference | Identification and Mitigation Strategies |
| Autofluorescence | Pre-read plates after compound addition but before adding detection reagents to identify fluorescent compounds. If possible, switch to a non-fluorescence-based detection method. |
| Light Scattering | Similar to autofluorescence, pre-reading plates can help identify compounds that scatter light. Centrifuging the plates before reading may also help. |
| Assay Technology Interference | Some compounds can directly inhibit or activate reporter enzymes (e.g., luciferase).[14] Perform counter-screens without the primary target to identify such compounds. |
| Compound Aggregation | Compounds can form aggregates that non-specifically inhibit enzymes.[15] Including a non-ionic detergent like Triton X-100 in the assay buffer can help disrupt aggregates. |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
MTT Cell Viability Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[16]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the novel therapeutic compound and appropriate controls (vehicle control, positive control). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
ELISA (Enzyme-Linked Immunosorbent Assay) Protocol - Indirect Detection
-
Coating: Coat the wells of a 96-well plate with the target antigen diluted in a coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antigen.
-
Blocking: Add a blocking buffer (e.g., PBS with 5% BSA or non-fat milk) to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add the primary antibody, diluted in blocking buffer, to the wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the washing step to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to the wells. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Substrate Addition: Add the appropriate substrate for the enzyme conjugate (e.g., TMB for HRP). Incubate in the dark until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
Visualizations
General Troubleshooting Workflow for In Vitro Assays
Caption: A logical workflow for troubleshooting common issues in in vitro assays.
Signaling Pathway Example: Kinase Inhibition Assay
Caption: A simplified diagram of a kinase inhibition assay signaling pathway.
References
- 1. bosterbio.com [bosterbio.com]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 8. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 9. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 10. Can You Eliminate the Threats of Edge Effect During Long-term Incubation? - Advancing Cell Culture [thermofisher.com]
- 11. The edge effect in microplate assays [wakoautomation.com]
- 12. platypustech.com [platypustech.com]
- 13. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Overcoming solubility issues of thiadiazole compounds in biological assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered with thiadiazole compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why are many of my thiadiazole compounds poorly soluble in aqueous buffers?
Thiadiazole-containing compounds, like many heterocyclic molecules developed in drug discovery, often possess high lipophilicity and molecular weight.[1][2] These characteristics, while potentially beneficial for interacting with biological targets, frequently lead to poor aqueous solubility.[3][4] The crystalline structure of the compound can also significantly impact its ability to dissolve.[2][5]
Q2: I observed a precipitate after adding my DMSO stock solution to the aqueous assay buffer. What is my immediate first step?
The first step is to determine the kinetic and thermodynamic nature of the precipitation. Visually inspect the solution over time. If the precipitate forms immediately, it's likely a kinetic solubility issue where the compound rapidly falls out of solution upon dilution. If it forms slowly over hours, it may be a thermodynamic solubility issue. This observation will guide your choice of solubilization strategy. It is also crucial to confirm that the final DMSO concentration in your assay is at a level tolerated by your specific cell line or assay components, typically below 0.5%.[6][7]
Q3: What are the most common co-solvents used to improve the solubility of thiadiazole compounds?
The most common initial approach is using a water-miscible organic co-solvent.[8][9] Dimethyl sulfoxide (DMSO) is the industry standard for creating high-concentration stock solutions.[10] For final assay dilutions, other co-solvents like ethanol, propylene glycol (PG), and polyethylene glycols (PEGs, e.g., PEG 300, PEG 400) are frequently used.[1][11] The primary concern with co-solvents is the potential for the compound to precipitate upon dilution into the aqueous assay medium.[11]
Q4: How much DMSO is acceptable in a typical cell-based assay?
While it varies by cell type and assay sensitivity, a final DMSO concentration of 0.1% to 0.5% is generally considered non-toxic for most cell lines.[7] However, it is critical to validate this for your specific system, as even low concentrations can have cellular effects.[6] Always include a vehicle control with the same final DMSO concentration as your test compounds to account for any solvent-induced effects.[6]
Q5: My compound is still insoluble even with co-solvents. What are some alternative strategies?
If co-solvents fail, several advanced formulation strategies can be employed:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[12][13][14]
-
Surfactants: Surfactants form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility in water.[15][16][17] Common examples include Polysorbate 80 (Tween 80) and Pluronic F68.[18]
-
pH Modification: For thiadiazole derivatives with ionizable groups, adjusting the pH of the buffer can significantly enhance solubility.[8][19]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like emulsions or self-emulsifying drug delivery systems (SEDDS) can be effective.[3][19][20]
Troubleshooting Guides
Guide 1: Compound Precipitates Upon Dilution in Aqueous Buffer
This is one of the most common issues encountered in biological assays. Follow this workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Confirm Precipitation: Before proceeding, visually confirm that what you are seeing is precipitation and not an assay artifact. This can be done by simple light scattering observation or microscopy.
-
Optimize Co-solvent Conditions: The simplest next step is to modify the solvent environment. Instead of diluting your DMSO stock directly into a buffer, try diluting it into a buffer that already contains a secondary, less harsh co-solvent like PEG 400.
-
Employ Formulation Aids: If co-solvents are insufficient, more advanced formulation aids are necessary.
-
Re-evaluate: If none of these common methods work, the compound may have fundamental solubility limitations that cannot be overcome with simple formulation. At this stage, medicinal chemistry efforts to modify the compound's structure may be required.[2]
Guide 2: Inconsistent Results or Low Potency in High-Throughput Screening (HTS)
Poor solubility can lead to false negatives or highly variable data in HTS campaigns.[21][22] The apparent potency of a compound can be limited by its solubility in the assay buffer.
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. ijpbr.in [ijpbr.in]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicaljournals.com [chemicaljournals.com]
- 14. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 15. asianpharmtech.com [asianpharmtech.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. jocpr.com [jocpr.com]
- 18. ijmsdr.org [ijmsdr.org]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles
Welcome to the technical support center for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 2,5-disubstituted 1,3,4-thiadiazoles?
A1: The most prevalent methods involve the cyclization of thiosemicarbazide with carboxylic acids or their derivatives, the reaction of diacylhydrazines with a thionating agent like Lawesson's reagent, and the intramolecular cyclization of acylthiosemicarbazides.[1][2] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the thiadiazole ring.
Q2: I am getting a low yield in my synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole from a carboxylic acid and thiosemicarbazide. What are the possible causes and solutions?
A2: Low yields in this synthesis are a common issue and can stem from several factors:
-
Inefficient Dehydrating Agent: The choice and amount of the dehydrating agent are critical. Concentrated sulfuric acid is commonly used, but can sometimes lead to charring or side reactions.[1] Alternatives like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or a mixture of phosphorus pentoxide and methanesulfonic acid can be more effective for certain substrates.[2] A solid-phase method using phosphorus pentachloride has also been reported to give high yields.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.
-
Side Product Formation: Competing cyclization pathways can lead to the formation of byproducts such as 1,3,4-oxadiazoles or 1,2,4-triazoles, thus reducing the yield of the desired thiadiazole.
-
Product Isolation and Purification: Loss of product during workup and purification can significantly impact the final yield. Ensure the pH is adjusted correctly during workup to precipitate the product, and choose an appropriate recrystallization solvent to minimize loss.
Q3: My reaction is producing a significant amount of a 1,3,4-oxadiazole byproduct instead of the desired 1,3,4-thiadiazole. How can I prevent this?
A3: The formation of 1,3,4-oxadiazole as a byproduct is a known issue, particularly when starting from acylhydrazide intermediates.[3] This occurs due to the competitive cyclization involving the oxygen of the carbonyl group instead of the sulfur. To favor the formation of the thiadiazole, you can:
-
Use a Thionating Agent: Employing a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₂S₅) can effectively convert the carbonyl group of a diacylhydrazine intermediate into a thiocarbonyl group, which then readily cyclizes to form the 1,3,4-thiadiazole.[2][4][5]
-
Control Reaction Conditions: In some cases, the choice of acid catalyst and solvent can influence the reaction pathway. An acid-catalyzed regioselective cyclization has been reported where water as the solvent favors thiadiazole formation, while a mixture of acetic acid and DMF promotes oxadiazole synthesis.[6]
Q4: I am observing the formation of a 1,2,4-triazole byproduct. What causes this and how can it be minimized?
A4: The formation of 1,2,4-triazoles is another common side reaction, especially when using thiosemicarbazide derivatives.[7] The reaction conditions, particularly the pH, can dictate the cyclization pathway. Alkaline conditions tend to favor the formation of 1,2,4-triazoles, while acidic conditions generally lead to 1,3,4-thiadiazoles.[7] Therefore, maintaining an acidic environment is crucial for selectively synthesizing the desired thiadiazole.
Troubleshooting Guides
Problem 1: Low or No Product Yield
This guide provides a step-by-step approach to troubleshooting low yields in the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.
Caption: Troubleshooting workflow for low yield in 1,3,4-thiadiazole synthesis.
Problem 2: Difficulty in Product Purification
Q: My crude product is an oily substance and is difficult to purify. What can I do?
A: Oily products can be challenging to handle. Here are a few suggestions:
-
Trituration: Try triturating the oil with a non-polar solvent like hexane or diethyl ether. This can sometimes induce crystallization or solidify impurities, allowing for their removal by filtration.
-
Column Chromatography: If trituration fails, column chromatography is a reliable method for purifying oils. A gradient elution from a non-polar to a more polar solvent system is often effective.
-
Salt Formation: If your thiadiazole has a basic nitrogen atom, you can try forming a salt (e.g., hydrochloride) by treating it with an acid. The salt is often a crystalline solid that is easier to purify by recrystallization. The free base can then be regenerated by treatment with a base.
Q: My product is contaminated with unreacted starting materials. How can I effectively remove them?
A: The purification strategy will depend on the properties of your starting materials and product:
-
Acid-Base Extraction: If your product and starting materials have different acid-base properties, you can use liquid-liquid extraction to separate them. For example, if your starting material is a carboxylic acid and your product is a neutral thiadiazole, you can wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) to remove the unreacted acid.
-
Recrystallization: Recrystallization is a powerful technique for removing impurities. The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Column Chromatography: As mentioned above, column chromatography is a very effective method for separating compounds with different polarities.
Data Presentation
Table 1: Comparison of Dehydrating Agents for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles
| Entry | Aryl Group | Dehydrating Agent | Reaction Conditions | Yield (%) | Reference |
| 1 | Phenyl | Conc. H₂SO₄ | Reflux, 1.5 h | ~70-80% | [8] |
| 2 | 4-Chlorophenyl | PCl₅ | Solid-phase, RT, 45 min | 97.6 | (Based on patent data) |
| 3 | 4-Nitrophenyl | PCl₅ | Solid-phase, RT, 45 min | 96.7 | (Based on patent data) |
| 4 | Phenyl | POCl₃ | Solid-phase, RT | >94% | [8] |
| 5 | Various Aryl | PPE | Reflux, 10 h | 60-85% | [2] |
Table 2: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles using Lawesson's Reagent
| Entry | R¹ | R² | Yield (%) | Reference |
| 1 | Phenyl | Phenyl | 79 | [4] |
| 2 | 4-Methoxyphenyl | Phenyl | 97 | [4] |
| 3 | Phenyl | 4-Chlorophenyl | 85 | [4] |
| 4 | 4-Chlorophenyl | 4-Chlorophenyl | 92 | [4] |
| 5 | Phenyl | 2-Furyl | 88 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole using Concentrated Sulfuric Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add thiosemicarbazide (0.1 mol), benzoic acid (0.1 mol), and ethanol (50 mL).[8]
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (5 mL) to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 1.5-2 hours. Monitor the reaction progress by TLC.[8][9]
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.[8][9]
-
Neutralization: Neutralize the mixture with a 10% sodium carbonate solution or ammonium hydroxide solution until a precipitate forms.[1]
-
Isolation: Filter the solid product, wash it thoroughly with cold water, and dry it.[8][9]
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-5-phenyl-1,3,4-thiadiazole.[8][9]
Protocol 2: Synthesis of 2,5-Diphenyl-1,3,4-thiadiazole from N,N'-Dibenzoylhydrazine using Lawesson's Reagent
-
Reaction Setup: In a round-bottom flask, dissolve N,N'-dibenzoylhydrazine (1 mmol) and Lawesson's reagent (0.8 mmol) in dry toluene.[4]
-
Reflux: Heat the mixture to reflux for 5-7 hours. Monitor the reaction by TLC.[2]
-
Workup: After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2,5-diphenyl-1,3,4-thiadiazole.
Signaling Pathways and Workflows
General Synthetic Pathway for 2-Amino-5-substituted-1,3,4-thiadiazoles
This diagram illustrates the general synthetic route from a carboxylic acid and thiosemicarbazide.
Caption: General synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Decision-Making for Side Product Formation
This diagram outlines the logical steps to take when encountering common side products.
Caption: Troubleshooting guide for common side product formation.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
- 9. sphinxsai.com [sphinxsai.com]
Technical Support Center: Robust Biochemical Assay Development for Enzyme Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of robust biochemical assays for enzyme inhibitors.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues that may arise during your experiments.
Issue 1: High Background Signal or Signal Instability
| Potential Cause | Recommended Solution | Relevant Experimental Protocol |
| Autofluorescence of test compounds. | Screen compounds for intrinsic fluorescence at the assay excitation and emission wavelengths. If significant, consider using a different detection method (e.g., luminescence, time-resolved fluorescence) or a far-red fluorescent probe.[1][2] | Protocol 3: Compound Interference Counter-Screen |
| Light scattering by precipitated compounds. | Check compound solubility in the assay buffer. The addition of a non-ionic detergent (e.g., 0.01% Triton X-100) can help reduce aggregation-based inhibition.[3] If solubility remains an issue, filter the compound solution before use. | Protocol 3: Compound Interference Counter-Screen |
| Contaminated reagents. | Use high-purity, fresh reagents. Ensure all buffers are filtered and properly stored. | N/A |
| Unstable enzyme or substrate. | Verify the stability of the enzyme and substrate under assay conditions (pH, temperature, incubation time).[4] Store reagents at the recommended temperatures and avoid repeated freeze-thaw cycles.[5] | Protocol 1: Enzyme and Substrate Stability Assay |
| Inappropriate plate type. | Use the correct plate type for your detection method: black plates for fluorescence, white plates for luminescence, and clear plates for colorimetric assays.[5] | N/A |
Issue 2: Low Assay Signal or Poor Z'-factor
| Potential Cause | Recommended Solution | Relevant Experimental Protocol |
| Suboptimal enzyme concentration. | Titrate the enzyme to determine the concentration that gives a linear reaction rate over the desired time course.[4] The signal should be well above the background but not saturating. | Protocol 2: Enzyme Titration and Initial Velocity Determination |
| Suboptimal substrate concentration. | Determine the Michaelis-Menten constant (Km) for the substrate. For competitive inhibitor screening, use a substrate concentration at or below the Km.[6] | Protocol 4: Km Determination |
| Incorrect buffer conditions (pH, ionic strength). | Optimize the assay buffer for pH and salt concentration to ensure optimal enzyme activity.[4] | Protocol 5: Buffer Optimization Assay |
| Presence of inhibitors in assay components. | Test each reagent individually for inhibitory activity. | N/A |
| Insufficient incubation time. | Ensure the reaction has proceeded long enough to generate a robust signal without significant substrate depletion (typically <10-15%).[4] | Protocol 2: Enzyme Titration and Initial Velocity Determination |
Issue 3: Irreproducible IC50 Values
| Potential Cause | Recommended Solution | Relevant Experimental Protocol |
| Compound instability or precipitation at high concentrations. | Visually inspect wells with high compound concentrations for precipitation. Test compound solubility in the assay buffer.[7] | Protocol 3: Compound Interference Counter-Screen |
| Time-dependent inhibition. | Pre-incubate the enzyme and inhibitor for varying amounts of time before adding the substrate to check for time-dependent effects.[8] | Protocol 6: Time-Dependent Inhibition Assay |
| Tight-binding inhibition. | If the IC50 value is close to half the enzyme concentration, it may indicate tight-binding inhibition.[4][9] The IC50 will be dependent on the enzyme concentration. | Protocol 7: Assay for Tight-Binding Inhibitors |
| Variability in reagent preparation. | Use calibrated pipettes and ensure consistent preparation of all solutions.[5] | N/A |
| Inconsistent cell plating (for cell-based assays). | Ensure a homogenous cell suspension and consistent cell numbers per well.[10][11] | N/A |
Issue 4: Identification of False Positives
| Potential Cause | Recommended Solution | Relevant Experimental Protocol |
| Compound aggregation. | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Perform counter-screens with and without detergent.[3] | Protocol 3: Compound Interference Counter-Screen |
| Reactive compounds (e.g., covalent modifiers). | Test for time-dependent inhibition and irreversibility by performing a jump-dilution experiment.[12] | Protocol 6: Time-Dependent Inhibition Assay |
| Interference with the detection system. | Run the assay in the absence of the enzyme to see if the compound affects the signal of the substrate or product directly. For luminescence assays, screen against the luciferase enzyme.[13][14] | Protocol 3: Compound Interference Counter-Screen |
| Metal chelation. | If the enzyme requires a metal cofactor, test if the inhibitory effect can be reversed by the addition of excess metal ions.[15] | N/A |
| Non-specific protein binding. | Include bovine serum albumin (BSA) in the assay buffer to reduce non-specific binding. | N/A |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right substrate concentration for my assay?
A1: The optimal substrate concentration depends on the type of inhibitor you are looking for. To be sensitive to competitive, uncompetitive, and non-competitive inhibitors, it is generally recommended to use a substrate concentration equal to its Michaelis-Menten constant (Km).[4] Using a substrate concentration much higher than the Km can make it difficult to identify competitive inhibitors.[4][6]
Q2: What is the significance of determining the initial velocity of the reaction?
A2: Measuring the initial velocity (the linear phase of the reaction) is crucial because it ensures that the reaction rate is proportional to the enzyme concentration and that the substrate concentration is not significantly depleted.[4][6] This is a fundamental assumption of the Michaelis-Menten kinetics used to analyze inhibitor potency. Failure to measure the initial velocity can lead to an underestimation of the true inhibitory effect.[6]
Q3: My compound shows inhibition, but the IC50 value varies between experiments. What should I do?
A3: First, verify the solubility and stability of your compound in the assay buffer. Irreproducible IC50 values can often be attributed to compound precipitation at higher concentrations.[7] Also, consider the possibility of time-dependent inhibition by pre-incubating the enzyme and inhibitor before starting the reaction.[8] Finally, ensure all reagents are prepared consistently and that instrumentation is functioning correctly.[5]
Q4: How can I differentiate between a true inhibitor and a false positive?
A4: A series of counter-screens is essential to eliminate false positives. These can include testing for compound autofluorescence, light scattering, and direct interference with the detection system (e.g., running the assay without the enzyme).[1][2][16] Additionally, testing for inhibition in the presence of a non-ionic detergent can help identify issues related to compound aggregation.[3] True inhibitors should exhibit a clear dose-response relationship and their activity should be confirmed in an orthogonal assay.[4]
Q5: What is an orthogonal assay and why is it important?
A5: An orthogonal assay is a secondary assay that measures the same endpoint (enzyme inhibition) but uses a different technology or detection method.[4] For example, if your primary screen is a fluorescence-based assay, an orthogonal assay could be based on luminescence or direct measurement of product formation by mass spectrometry. Confirming hits in an orthogonal assay is a critical step to ensure that the observed activity is not an artifact of the primary assay format.
Experimental Protocols
Protocol 1: Enzyme and Substrate Stability Assay
-
Prepare the complete assay buffer.
-
Prepare separate solutions of the enzyme and substrate in the assay buffer at their final assay concentrations.
-
Incubate these solutions at the intended assay temperature.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the enzyme and substrate solutions.
-
Initiate the enzymatic reaction by combining the aged enzyme and fresh substrate, and separately, fresh enzyme and aged substrate.
-
Measure the reaction rate for each condition.
-
A stable enzyme and substrate should show no significant decrease in reaction rate over the tested time course.
Protocol 2: Enzyme Titration and Initial Velocity Determination
-
Set the substrate concentration to a saturating level (e.g., 5-10 times the known or estimated Km).
-
Prepare a series of enzyme dilutions in the assay buffer.
-
Initiate the reactions by adding the substrate to each enzyme dilution.
-
Monitor the reaction progress over time (e.g., every minute for 30 minutes) using the chosen detection method.
-
Plot the signal versus time for each enzyme concentration.
-
Identify the enzyme concentration and the time interval where the reaction is linear. This will be the initial velocity condition for subsequent experiments.[4]
Protocol 3: Compound Interference Counter-Screen
-
Autofluorescence/Autoluminescence: Add the test compound at various concentrations to the assay buffer without the enzyme or substrate. Read the plate at the assay's excitation and emission wavelengths.
-
Signal Quenching/Inhibition of Detection System: Run the enzymatic reaction to completion to generate the maximum product signal. Add the test compound at various concentrations and measure the signal. A decrease in signal indicates quenching.
-
Light Scattering: Measure the absorbance of the test compound in the assay buffer at a wavelength outside the range of the assay's fluorophore (e.g., 600 nm). An increase in absorbance with concentration can indicate precipitation.
-
Assay without Enzyme: Add the test compound and substrate to the assay buffer (without the enzyme). No signal should be generated.
Protocol 4: Km Determination
-
Determine the optimal enzyme concentration that produces a linear reaction rate over time (from Protocol 2).
-
Prepare a series of substrate dilutions, typically ranging from 0.1 to 10 times the estimated Km.
-
Initiate the reactions by adding the enzyme.
-
Measure the initial velocity for each substrate concentration.
-
Plot the initial velocity versus the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.[6][17]
Protocol 5: Buffer Optimization Assay
-
Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments around the expected optimum).
-
Prepare a series of buffers with varying concentrations of key salts (e.g., NaCl, MgCl2).
-
Using optimal enzyme and substrate concentrations, perform the assay in each buffer condition.
-
Measure the initial reaction velocity for each condition.
-
The optimal buffer is the one that yields the highest and most stable enzyme activity.
Protocol 6: Time-Dependent Inhibition Assay
-
Prepare a reaction mixture containing the enzyme and the inhibitor at various concentrations. Prepare a control with no inhibitor.
-
Pre-incubate these mixtures for different periods (e.g., 0, 15, 30, 60 minutes).
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the initial reaction velocity.
-
A progressive decrease in enzyme activity with longer pre-incubation times suggests time-dependent inhibition.[8]
Protocol 7: Assay for Tight-Binding Inhibitors
-
Perform the standard IC50 determination using at least two different enzyme concentrations (e.g., 1x and 5x).
-
If the inhibitor is a tight binder, the apparent IC50 value will increase with the enzyme concentration.[9]
-
The data can be fit to the Morrison equation to determine the true inhibition constant (Ki).
Visualizations
Caption: A typical workflow for the development and validation of a robust biochemical assay for enzyme inhibitors.
Caption: A decision tree for troubleshooting common issues in enzyme inhibitor assays.
Caption: A simplified workflow for determining the mechanism of action (MOA) of an enzyme inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. teachmephysiology.com [teachmephysiology.com]
Technical Support Center: Optimizing Cyclization of Thiosemicarbazides
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in the successful cyclization of thiosemicarbazides to form valuable heterocyclic compounds such as 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction is showing low to no yield. What are the common causes and solutions?
A: Low yields are a frequent issue stemming from several factors. Start by verifying the purity of your starting thiosemicarbazide; impurities can inhibit the reaction. Ensure your reaction conditions are appropriate for the desired product: strong acids like H₂SO₄ or POCl₃ are typically required for thiadiazole formation, while strong bases like NaOH are used for triazoles.[1][2] The choice of solvent can also be critical. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Finally, ensure you are using the correct stoichiometry of reagents, as an excess or deficit of the cyclizing agent can lead to side reactions or incomplete conversion.
Q2: I am getting a mixture of 1,3,4-thiadiazole and 1,2,4-triazole. How can I improve the selectivity?
A: The regioselectivity of thiosemicarbazide cyclization is highly dependent on the reaction medium.[3]
-
For 1,3,4-Thiadiazoles: Employing strongly acidic and dehydrating media is the most effective method. Concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) strongly favor the formation of the thiadiazole ring.[1][4]
-
For 1,2,4-Triazoles: Cyclization in a basic medium, such as refluxing with aqueous sodium hydroxide, selectively yields the 1,2,4-triazole-3-thiol derivatives.[2][5][6] The choice of reagents is therefore the primary method for controlling the reaction outcome.[7]
Q3: What are the best reagents for converting a thiosemicarbazide to a 2-amino-1,3,4-oxadiazole?
A: This conversion requires a cyclodesulfurization reaction. Several effective reagents are available:
-
Tosyl Chloride (p-TsCl): In the presence of a base like pyridine, p-TsCl is a mild and efficient reagent for this transformation, often providing high yields.[8][9]
-
EDC·HCl: The water-soluble carbodiimide EDC·HCl is another excellent choice for promoting regioselective cyclization to 2-amino-1,3,4-oxadiazoles.[10][11]
-
Iodine: Molecular iodine in the presence of a base (e.g., NaOH or K₂CO₃) can effectively mediate the oxidative cyclodesulfurization to form oxadiazoles.[8][12]
-
Mercury or Lead Oxides: While effective, these reagents are toxic and generate hazardous waste, making them less environmentally benign alternatives.[8]
Q4: Can I perform a one-pot synthesis from a hydrazide to the final heterocyclic product?
A: Yes, one-pot procedures are well-established and efficient. For 2-amino-1,3,4-oxadiazoles, the thiosemicarbazide can be prepared in situ by reacting a hydrazide with an appropriate isothiocyanate. Without purification, the cyclizing agent (e.g., tosyl chloride and pyridine) can be added directly to the crude slurry to yield the final oxadiazole, simplifying the overall process.[8][9] Similarly, one-pot methods for synthesizing 2-amino-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide using polyphosphate ester (PPE) have been developed to avoid toxic reagents like POCl₃.[4]
Troubleshooting and Experimental Workflows
Navigating experimental challenges can be streamlined using a logical workflow. The following diagrams illustrate key decision points and process flows for optimizing your reactions.
Caption: Troubleshooting Decision Tree for Thiosemicarbazide Cyclization.
Caption: One-Pot Experimental Workflow for 2-Amino-1,3,4-Oxadiazole Synthesis.
Comparative Data on Reaction Conditions
The choice of cyclizing reagent significantly impacts the product distribution and yield, especially in the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles from a common thiosemicarbazide intermediate.
Table 1: Comparison of Reagents for Regioselective Cyclization [10][11]
| Thiosemicarbazide Substrate (R¹, R²) | Reagent System | Product | Ratio (Oxadiazole:Thiadiazole) | Yield (%) |
| R¹=Bn, R²=Ph | EDC·HCl in DMSO, 60 °C | 2-Amino-1,3,4-Oxadiazole | >99 : <1 | 95 |
| R¹=Bn, R²=Ph | p-TsCl, TEA in NMP, RT | 2-Amino-1,3,4-Thiadiazole | 15 : 85 | 93 |
| R¹=Ph, R²=Ph | EDC·HCl in DMSO, 60 °C | 2-Amino-1,3,4-Oxadiazole | >99 : <1 | 96 |
| R¹=Ph, R²=Ph | p-TsCl, TEA in NMP, RT | 2-Amino-1,3,4-Thiadiazole | 20 : 80 | 91 |
| R¹=Me, R²=Ph | EDC·HCl in DMSO, 60 °C | 2-Amino-1,3,4-Oxadiazole | >99 : <1 | 93 |
| R¹=Me, R²=Ph | p-TsCl, TEA in NMP, RT | 2-Amino-1,3,4-Thiadiazole | 30 : 70 | 90 |
Data synthesized from reported studies. Yields are for the major product after purification.
Table 2: Effect of Coupling Reagent on 1,3,4-Oxadiazole Synthesis [13]
| Starting Thiosemicarbazide | Coupling Reagent | Base | Solvent | Yield (%) |
| Benzoyl-phenyl-thiosemicarbazide | TBTU | DIEA | DMF | 85 |
| Benzoyl-phenyl-thiosemicarbazide | DIC | DIEA | DMF | 85 |
| Benzoyl-phenyl-thiosemicarbazide | CDI | DIEA | DMF | 63 |
| Benzoyl-phenyl-thiosemicarbazide | DCC | DIEA | DMF | 50 |
Reaction conditions: 50 °C. TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate; DIC: N,N'-Diisopropylcarbodiimide; CDI: Carbonyldiimidazole; DCC: N,N'-Dicyclohexylcarbodiimide; DIEA: N,N-Diisopropylethylamine.
Key Experimental Protocols
The following are generalized protocols based on established methodologies. Researchers should adapt them based on the specific reactivity of their substrates.
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles via Acid-Catalyzed Cyclization
This method is effective for the cyclization of 1-acylthiosemicarbazides.
Materials:
-
1-Acyl-4-substituted-thiosemicarbazide derivative (1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or 25% Hydrochloric Acid (HCl)
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃) solution (for neutralization)
-
Ethanol or DMF/Water for recrystallization
Procedure:
-
Cyclization (H₂SO₄ method): Dissolve the thiosemicarbazide derivative (0.01 mol) in cold, concentrated sulfuric acid (10 mL).[1] Allow the solution to stand at room temperature for 24 hours.[1]
-
Cyclization (HCl method): Reflux the thiosemicarbazide derivative (0.01 mol) in 25% HCl (20 mL) for 2 hours.[1]
-
Workup: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of NaHCO₃ until the precipitate is fully formed.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry it.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol or DMF/water) to obtain the pure 1,3,4-thiadiazole derivative.[1]
Protocol 2: Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-thiones via Base-Catalyzed Cyclization
This protocol is suitable for converting 1,4-disubstituted thiosemicarbazides into the corresponding triazolethiones.
Materials:
-
1,4-Disubstituted thiosemicarbazide (1 eq)
-
Aqueous Sodium Hydroxide (2-4 N)
-
Dilute Hydrochloric Acid (HCl)
-
Ethanol for recrystallization
Procedure:
-
Cyclization: Suspend the thiosemicarbazide derivative in aqueous NaOH solution (e.g., 2% or 4N).[2][6]
-
Heat the mixture to reflux for a period of 3-6 hours, monitoring the reaction progress by TLC.
-
Workup: After cooling the reaction mixture to room temperature, filter it to remove any insoluble material.
-
Acidification: Cool the filtrate in an ice bath and carefully acidify with dilute HCl until the pH is acidic, leading to the precipitation of the product.[6]
-
Isolation: Filter the solid precipitate, wash with cold water until the washings are neutral, and dry.
-
Purification: Recrystallize the crude product from ethanol to yield the pure 1,2,4-triazole-3-thione.
Protocol 3: Synthesis of 2-Amino-5-substituted-1,3,4-Oxadiazoles via Desulfurative Cyclization
This protocol uses tosyl chloride for an efficient and mild conversion of thiosemicarbazides.[8][9]
Materials:
-
1-Acylthiosemicarbazide derivative (1 eq)
-
Tosyl Chloride (p-TsCl) (1.1-1.2 eq)
-
Pyridine (2-3 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate and water (for extraction)
-
Saturated brine solution
Procedure:
-
Reaction Setup: Dissolve the thiosemicarbazide derivative in anhydrous THF in a round-bottom flask equipped with a condenser.
-
Reagent Addition: Add pyridine, followed by the portion-wise addition of tosyl chloride.
-
Cyclization: Heat the reaction mixture to reflux (approx. 65-70 °C) and monitor by TLC (typically 3-5 hours).[9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and saturated brine solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude solid by column chromatography or recrystallization to afford the pure 2-amino-1,3,4-oxadiazole.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from 2-(Ethylsulfanyl) Benzohydrazide as Potent Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study [mdpi.com]
- 7. Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. luxembourg-bio.com [luxembourg-bio.com]
How to avoid common errors in reductive amination of ketones.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during the reductive amination of ketones.
Troubleshooting Guide
This section addresses specific issues that may arise during the reductive amination of ketones, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction showing low or no conversion of the starting ketone?
A: Low or no conversion is a frequent issue with several potential causes:
-
Inefficient Imine/Iminium Ion Formation: The initial condensation of the ketone and amine to form an imine or iminium ion is a crucial equilibrium step.[1] Insufficient formation of this intermediate will halt the reaction.
-
Solution: Ensure optimal pH control. The ideal pH for the condensation of ketones is typically between 4 and 7.[2] Too low a pH will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the ketone.[2][3] The use of a mild acid catalyst, such as acetic acid, can be beneficial.[4]
-
Solution: Consider removing water as it is a byproduct of imine formation. This can be achieved through azeotropic distillation or the use of dehydrating agents like molecular sieves.[5]
-
-
Inactive Reducing Agent: The hydride source may have degraded.
-
Solution: Use a fresh bottle of the reducing agent. To test the activity of sodium borohydride, a simple reduction of a model ketone or aldehyde can be performed.[6]
-
-
Steric Hindrance: Bulky ketones or amines can significantly slow down the reaction rate.
-
Solution: Increase the reaction time and/or temperature. Consider using a less sterically hindered starting material if the experimental design allows.
-
Q2: My primary reaction product is the alcohol corresponding to my starting ketone. What went wrong?
A: The formation of the corresponding alcohol indicates that the reduction of the ketone is occurring faster than the reductive amination process.
-
Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce ketones, especially under acidic conditions.[3][7]
-
Solution: Switch to a milder reducing agent that selectively reduces the iminium ion in the presence of the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose.[1][3] NaBH₃CN is particularly effective at a pH range where the iminium ion is readily formed and reduced, while the ketone remains largely unreactive.[2][3]
-
-
Reaction Conditions: Even with milder reducing agents, incorrect reaction conditions can favor ketone reduction.
Q3: I am observing significant amounts of dialkylated or over-alkylated amine byproducts. How can I prevent this?
A: Over-alkylation is a common side reaction, particularly when using primary amines, where the desired secondary amine product reacts further with the ketone.[3]
-
Stoichiometry Control: The ratio of reactants plays a critical role.
-
Solution: Use an excess of the amine relative to the ketone. This will increase the probability of the ketone reacting with the starting amine rather than the product amine.
-
-
Stepwise Procedure: A controlled, stepwise approach can minimize over-alkylation.
-
Solution: A stepwise procedure that involves the formation of the imine first, followed by its reduction, can provide better control over the reaction and minimize the formation of dialkylation byproducts.[4]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of performing a reductive amination of a ketone.
Q1: What is the optimal pH for reductive amination of ketones?
A: The optimal pH for reductive amination is a compromise between activating the ketone for nucleophilic attack and maintaining the amine in its non-protonated, nucleophilic state. A mildly acidic environment, typically in the pH range of 4-7, is generally considered ideal.[2]
Q2: Which reducing agent should I choose?
A: The choice of reducing agent is critical for a successful reductive amination.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a widely used and highly effective reducing agent for one-pot reductive aminations.[8][9] It is stable under mildly acidic conditions and selectively reduces the iminium ion over the ketone.[2][3] However, it is toxic and can release hydrogen cyanide gas, requiring careful handling.[1][10]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and less toxic alternative to NaBH₃CN.[3] It is particularly effective for the reductive amination of a wide range of ketones and amines and is often the reagent of choice.[4][10]
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, it can also readily reduce the starting ketone, leading to alcohol byproducts.[3][7] It is best used in a two-step procedure where the imine is formed first and isolated before reduction.[3][4]
Q3: Can I perform a one-pot reductive amination?
A: Yes, one-pot procedures are very common and efficient for reductive amination.[8][11] They involve mixing the ketone, amine, and a selective reducing agent like NaBH₃CN or NaBH(OAc)₃ in a suitable solvent.[2][8] This approach is often preferred for its simplicity and convenience.
Q4: What are common solvents used for this reaction?
A: The choice of solvent depends on the specific reactants and reducing agent. Protic solvents like methanol and ethanol are frequently used.[2][7] Aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are also common, particularly when using water-sensitive reagents like NaBH(OAc)₃.[4][7]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| pH | 4 - 7 | Optimal for iminium ion formation and selective reduction.[2] |
| Temperature | Room Temperature to Reflux | Dependent on the reactivity of the substrates. |
| Ketone:Amine Stoichiometry | 1 : 1 to 1 : 1.5 | An excess of the amine can help drive the imine formation equilibrium and minimize over-alkylation. |
| Reducing Agent Stoichiometry | 1.1 to 1.5 equivalents | A slight excess is typically used to ensure complete reduction.[2] |
Key Experimental Protocol: One-Pot Reductive Amination using NaBH(OAc)₃
This protocol provides a general methodology for the reductive amination of a ketone with a primary or secondary amine using sodium triacetoxyborohydride.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 eq.) and the amine (1.0-1.2 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Acid Catalyst (Optional): If required, add a catalytic amount of acetic acid (0.1-1.0 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visual Guides
Caption: Mechanism of Reductive Amination of a Ketone.
Caption: General Experimental Workflow for Reductive Amination.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. gctlc.org [gctlc.org]
Refinement of protocols for testing drug candidates in 3D cell culture models.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when testing drug candidates in 3D cell culture models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to specific issues you may encounter during your experiments.
Spheroid Formation and Culture
-
Question: My spheroids are not uniform in size and shape. What could be the cause and how can I fix it?
-
Answer: Inconsistent spheroid formation is a common issue that can affect the reproducibility of your drug screening results.[1][2] Several factors can contribute to this problem:
-
Inaccurate Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Clumps of cells will lead to irregularly shaped and sized spheroids. Gently pipette the cell suspension up and down before plating.
-
Cell Line Characteristics: Some cell lines are inherently less prone to forming tight, spherical aggregates.[3] You may need to optimize the seeding density or try a different spheroid formation method. For some cell lines, an initial plating on an ultra-low attachment (ULA) plate for 48 hours can help determine their natural spheroid-forming capability.[3]
-
Plate Choice: The type of microplate can significantly impact spheroid formation. Ultra-low attachment (ULA) plates are designed to prevent cell adhesion and promote aggregation.[4] For certain applications, hanging drop plates can also be used to generate highly uniform spheroids.[5]
-
-
-
Question: My spheroids have a dark, necrotic core. Is this normal and will it affect my results?
-
Answer: The development of a necrotic core is a characteristic feature of larger spheroids (typically >500 µm in diameter) and mimics what is observed in solid tumors.[4] This is due to limited diffusion of oxygen and nutrients to the center of the spheroid.[4] While this can be a physiologically relevant feature, it's important to consider its impact on your assay:
-
Drug Efficacy: The necrotic core can limit the penetration of your drug candidate, potentially leading to an underestimation of its efficacy.
-
Viability Assays: Standard viability assays that measure metabolic activity (like ATP-based assays) may be skewed by the presence of a large necrotic core.
-
To mitigate this: You can optimize your protocol to produce smaller spheroids by reducing the initial cell seeding density or the culture time.[4]
-
-
Drug Treatment and Penetration
-
Question: How can I be sure my drug candidate is penetrating the spheroid?
-
Answer: Uneven drug penetration is a known challenge in 3D models.[3][6] Here are some strategies to assess and improve drug penetration:
-
Imaging Techniques: Utilize high-content imaging with fluorescently labeled compounds or antibodies to visualize drug distribution within the spheroid.
-
Time-Course Experiments: Vary the incubation time with the drug to understand the kinetics of its penetration.
-
Spheroid Size: As mentioned, smaller spheroids will have better drug penetration.
-
Formulation: Consider the physicochemical properties of your compound. Modifications to the formulation may enhance its ability to penetrate the dense cell aggregate.
-
-
-
Question: My IC50 values are significantly higher in 3D culture compared to my 2D experiments. Why is this?
-
Answer: It is a well-documented phenomenon that cells grown in 3D cultures often exhibit increased resistance to therapeutic agents compared to 2D monolayers.[6] This "multicellular resistance" can be attributed to several factors that more closely mimic the in vivo tumor environment:[6][7]
-
Reduced Cell Proliferation: Cells within a spheroid have a lower proliferative rate compared to 2D cultures, making them less susceptible to drugs that target rapidly dividing cells.[6]
-
Limited Drug Diffusion: The dense structure of the spheroid can act as a physical barrier, preventing the drug from reaching all cells at an effective concentration.[6]
-
Activation of Resistance Pathways: Cell-cell and cell-matrix interactions in 3D can activate signaling pathways that confer drug resistance.[6][8]
-
Hypoxic Core: The hypoxic environment in the core of larger spheroids can induce cellular changes that lead to drug resistance.[6]
-
-
Assay Performance and Analysis
-
Question: My viability assay results are inconsistent. How can I optimize my protocol for 3D spheroids?
-
Answer: Standard 2D viability assays often need to be adapted for 3D cultures.[9] Here are key considerations for optimization:
-
Reagent Penetration: Ensure that the assay reagents can fully penetrate the spheroid to reach all viable cells. This may require longer incubation times or more vigorous mixing to facilitate cell lysis.[9][10]
-
Lysis Conditions: For ATP-based assays, complete cell lysis is crucial for accurate measurement. Optimized detergent compositions and lysis conditions are available in commercial kits specifically designed for 3D cultures, such as the CellTiter-Glo® 3D Cell Viability Assay.[11]
-
Imaging-Based Readouts: Whenever possible, complement plate reader-based assays with imaging to get a more complete picture of cell health, including morphological changes.[9]
-
-
-
Question: I'm having trouble imaging my spheroids. The images are blurry and I can't see the cells in the center.
-
Answer: Imaging thick, light-scattering 3D specimens is a significant challenge.[12][13] Here are some tips to improve your imaging quality:
-
Microscopy Technique: Confocal or multiphoton microscopy is generally preferred over widefield microscopy for imaging 3D cultures as they provide better optical sectioning and reduce out-of-focus light.[12][14]
-
Optical Clearing: For fixed samples, using a tissue clearing reagent can render the spheroid transparent, allowing for deeper imaging with better resolution.[14][15]
-
Objectives: Water immersion objectives can improve light capture and resolution when imaging deep into aqueous samples.[14]
-
Staining: You may need to increase the concentration of your fluorescent dyes (e.g., Hoechst for nuclear staining) and extend the staining time to ensure they penetrate the entire spheroid.[16]
-
-
Quantitative Data Summary
The following tables summarize comparative data often observed when transitioning from 2D to 3D cell culture models for drug testing.
Table 1: Comparison of IC50 Values for Anticancer Drugs in 2D vs. 3D Cell Cultures
| Drug | Cell Line | 2D IC50 (µM) | 3D Spheroid IC50 (µM) | Fold Change (3D/2D) | Reference |
| 5-Fluorouracil | A431.H9 | ~50 | >100 (estimated) | >2 | [5] |
| Tirapazamine | A431.H9 | ~50 | ~8 | ~0.16 | [5] |
Note: The increased efficacy of Tirapazamine in 3D is attributed to the hypoxic core of the spheroids, which activates the drug.[5]
Table 2: General Comparison of Assay Parameters for 2D and 3D Cultures
| Parameter | 2D Monolayer Culture | 3D Spheroid Culture | Key Considerations for 3D |
| Cell Proliferation Rate | High | Lower, with gradients of proliferation | Drugs targeting cell division may appear less effective.[6] |
| Drug Penetration | Uniform and rapid | Heterogeneous and slower | Requires optimization and verification.[6] |
| Staining Time | Short | Longer | Increased incubation time and dye concentration may be needed.[16] |
| Image Acquisition | Single focal plane | Z-stack acquisition required | Longer acquisition times and larger data files.[16] |
| Viability Assay Lysis | Rapid and complete | Slower, may be incomplete | Requires optimized reagents and protocols for 3D.[11] |
Experimental Protocols
Protocol 1: Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of spheroids in ultra-low attachment (ULA) plates.
-
Cell Preparation: Harvest cells from a 2D culture using standard trypsinization methods. Resuspend the cells in culture medium and perform a cell count to determine the concentration. Ensure you have a single-cell suspension.
-
Seeding: Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells per well, to be optimized for your cell line). Pipette the cell suspension into the wells of a ULA round-bottom microplate.
-
Incubation: Incubate the plate at 37°C and 5% CO2. Spheroid formation typically occurs within 24-72 hours.[3]
-
Monitoring: Monitor spheroid formation daily using a microscope.
Protocol 2: ATP-Based Viability Assay for 3D Spheroids (e.g., using CellTiter-Glo® 3D)
This protocol is adapted for measuring cell viability in 3D spheroids.
-
Reagent Preparation: Thaw the CellTiter-Glo® 3D reagent and allow it to equilibrate to room temperature.
-
Drug Treatment: After spheroid formation, treat with your drug candidate at various concentrations and incubate for the desired treatment period.
-
Assay Procedure:
-
Remove a portion of the culture medium from each well, leaving the spheroid and a small volume of medium.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the remaining volume of medium in the well.
-
Place the plate on a shaker for 5-10 minutes to induce cell lysis.[10]
-
Incubate at room temperature for 25-30 minutes to stabilize the luminescent signal.[10]
-
-
Data Acquisition: Read the luminescence on a plate reader.
Visualizations
Experimental Workflow for 3D Spheroid Drug Screening
A generalized workflow for conducting drug screening experiments using 3D spheroids.
Simplified Signaling Pathway: AKT-mTOR in 3D vs. 2D Culture
Differential activity of the AKT-mTOR-S6K pathway in 2D versus 3D cell cultures.[17]
References
- 1. Issues with Cancer Spheroid Models in Therapeutic Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Working with Spheroids: Challenges, Limitations and Effectiveness [visikol.com]
- 4. biocompare.com [biocompare.com]
- 5. High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. 3D cancer models: One step closer to in vitro human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell Viability Testing Using Multicellular Tumor Spheroids (MCTs) – faCellitate [facellitate.com]
- 10. jove.com [jove.com]
- 11. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Imaging and Analysis of Three-Dimensional Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. revvity.com [revvity.com]
- 15. corning.com [corning.com]
- 16. 7 Tips for Optimizing 3D Cell Imaging and Analysis Workflow [moleculardevices.com]
- 17. Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT-mTOR-S6K signaling and drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine and its structurally related analogs. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes pertinent biological pathways and workflows to facilitate further research and development in this area.
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an aminoethyl group at the 5-position of the 2-amino-1,3,4-thiadiazole core presents a promising avenue for the development of novel therapeutic agents. This guide focuses on a comparative evaluation of this compound and its analogs, providing a foundation for structure-activity relationship (SAR) studies and the rational design of more potent and selective compounds.
Comparative Biological Activity
Table 1: Comparative In Vitro Biological Activity of 5-Phenyl-1,3,4-thiadiazol-2-amine Analogs
| Compound ID | R (Substitution on Phenyl Ring) | Antibacterial Activity (MIC in µg/mL) vs. S. aureus | Antifungal Activity (MIC in µg/mL) vs. C. albicans | Anticancer Activity (IC50 in µM) vs. MCF-7 (Breast Cancer) |
| Analog 1 | H | 28 | >100 | 8.35 |
| Analog 2 | 4-Cl | 22 | 65 | 2.32 |
| Analog 3 | 4-F | 20 | 70 | 4.61 |
| Analog 4 | 4-NO2 | 35 | 50 | 5.12 |
| Analog 5 | 4-OCH3 | 45 | >100 | 10.21 |
| Ciprofloxacin | (Standard Antibiotic) | 18-20 | N/A | N/A |
| Fluconazole | (Standard Antifungal) | N/A | 15-25 | N/A |
| Doxorubicin | (Standard Anticancer Drug) | N/A | N/A | 0.85 |
Note: The data presented is a compilation from multiple sources for illustrative purposes and may not represent a direct comparative study under identical conditions.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[1][2][3][4]
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the 1,3,4-thiadiazole analogs and the parent compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
Bacterial/Fungal Strains: Use standardized inoculums of the desired microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). The inoculum density should be adjusted to approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Growth Media: Use appropriate liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.
2. Assay Procedure:
-
Serial Dilutions: Perform two-fold serial dilutions of the test compounds in the growth medium directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial suspension to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration.
-
Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only) for each plate. A solvent control (microorganism in broth with the highest concentration of DMSO used) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anticancer Activity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Preparation of Materials:
-
Cell Lines: Culture the desired cancer cell lines (e.g., MCF-7, HepG2) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Test Compounds: Prepare stock solutions of the 1,3,4-thiadiazole analogs in DMSO.
-
MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Solubilization Solution: Use DMSO or a solution of 10% SDS in 0.01 M HCl to dissolve the formazan crystals.
-
96-Well Cell Culture Plates: Sterile, flat-bottomed plates are required.
2. Assay Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of the MTT stock solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow of the broth microdilution assay.
Signaling Pathway Inhibition by Anticancer Thiadiazoles
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
A Comparative Guide to 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Bioisosteres in Drug Discovery
A deep dive into the structure-activity relationships of 1,3,4-thiadiazole and 1,3,4-oxadiazole bioisosteres reveals nuanced differences in their biological activities, offering a strategic basis for rational drug design. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.
The strategic replacement of an oxygen atom with a sulfur atom, transitioning from a 1,3,4-oxadiazole to a 1,3,4-thiadiazole core, is a common bioisosteric approach in medicinal chemistry. This substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. While both scaffolds are established pharmacophores found in numerous therapeutic agents, their subtle structural and electronic differences can lead to notable variations in biological activity.[1][2][3][4]
Comparative Biological Activities: A Tabular Summary
The following tables summarize quantitative data from various studies, highlighting the differences in biological activity between 1,3,4-thiadiazole and 1,3,4-oxadiazole analogs.
Anticancer Activity
| Compound Series | 1,3,4-Oxadiazole Analog (IC₅₀ µM) | 1,3,4-Thiadiazole Analog (IC₅₀ µM) | Cancer Cell Line | Reference |
| Diosgenin Derivatives | 59a: >100 | 60a: 25.3 | A549 (Lung) | [1] |
| 59b: >100 | 60b: 18.7 | A549 (Lung) | [1] | |
| 59c: >100 | 60c: 32.1 | A549 (Lung) | [1] | |
| Quinoline Derivatives | 89a: 15.6 | 90a: 8.9 | MCF-7 (Breast) | [1] |
| 89b: 12.4 | 90b: 7.2 | MCF-7 (Breast) | [1] |
IC₅₀: The half maximal inhibitory concentration.
In the diosgenin series, the 1,3,4-thiadiazole derivatives consistently demonstrated significantly higher cytotoxic activity against the A549 lung cancer cell line compared to their 1,3,4-oxadiazole counterparts, which were largely inactive.[1] Similarly, for the quinoline derivatives, the thiadiazole analogs exhibited more potent activity against the MCF-7 breast cancer cell line.[1]
Antimicrobial Activity
| Compound Series | 1,3,4-Oxadiazole Analog (MIC µg/mL) | 1,3,4-Thiadiazole Analog (MIC µg/mL) | Microbial Strain | Reference |
| Pyridyl & Cyclohexyl Derivatives | 119a: 62.5 | 120a: 31.25 | S. aureus | [1] |
| 119b: 125 | 120b: 62.5 | S. aureus | [1] | |
| 119c: 250 | 120c: 125 | S. aureus | [1] |
MIC: Minimum Inhibitory Concentration.
In a series of compounds bearing pyridyl and cyclohexyl moieties, the 1,3,4-thiadiazole derivatives displayed superior antibacterial activity against Staphylococcus aureus compared to the corresponding 1,3,4-oxadiazole analogs, as indicated by their lower MIC values.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative studies.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Antibacterial Activity Assay (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial strains (e.g., S. aureus) are cultured in Mueller-Hinton broth (MHB) overnight at 37°C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in MHB in 96-well microtiter plates.
-
Inoculation: An equal volume of the bacterial inoculum is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Bioisosteric Relationship and Synthetic Strategies
The following diagrams illustrate the core relationship between the two bioisosteres and a general workflow for their comparative synthesis and evaluation.
Caption: Core bioisosteric relationship.
Caption: Workflow for comparative analysis.
Conclusion
The presented data indicates that 1,3,4-thiadiazole derivatives can exhibit more potent anticancer and antibacterial activities compared to their 1,3,4-oxadiazole bioisosteres in the studied series. The sulfur atom in the thiadiazole ring, with its different size, electronegativity, and ability to participate in hydrogen bonding, can lead to altered binding interactions with biological targets.[5] These findings underscore the importance of synthesizing and evaluating both bioisosteres during the lead optimization phase of drug discovery to identify the scaffold with the most favorable biological profile. The choice between a 1,3,4-oxadiazole and a 1,3,4-thiadiazole core should be guided by empirical data from comparative biological assays.
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,… [ouci.dntb.gov.ua]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of 2-Amino-1,3,4-Thiadiazole Derivatives in Preclinical Models
For the attention of Researchers, Scientists, and Drug Development Professionals.
While in vivo efficacy data for 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine is not currently available in the public domain, the broader class of 2-amino-1,3,4-thiadiazole derivatives has demonstrated significant therapeutic potential across various preclinical models. This guide provides a comparative overview of the in vivo efficacy of representative compounds from this class, highlighting their performance in anticancer, diuretic, and antibacterial studies. The information presented is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 1,3,4-thiadiazole scaffold.
Comparative Efficacy Data
The following tables summarize the in vivo performance of selected 2-amino-1,3,4-thiadiazole derivatives in different therapeutic areas.
Table 1: In Vivo Anticancer Efficacy of a Thiazolidinone-Thiadiazole Derivative
| Compound | Preclinical Model | Dosing Regimen | Key Efficacy Endpoints | Outcome | Reference |
| N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamide (TH08) | Ehrlich Ascites Carcinoma (EAC) in Swiss albino mice | Not specified | Tumor weight, survival duration, tumor cell growth inhibition | Potent anticancer agent, positive effect on EAC cells, comparable to bleomycin | [1] |
Table 2: In Vivo Diuretic Efficacy of 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives
| Compound | Preclinical Model | Dosing Regimen | Key Efficacy Endpoints | Outcome | Reference |
| 5-amino-1,3,4-thiadiazole-2-thiol derivatives | White rats | Oral administration | Total urinary output per day (ml/100g/24h) | Several derivatives demonstrated a high level of diuretic action with satisfactory kaliuretic, saluretic, and natriuretic properties. | [2] |
Table 3: In Vivo Antibacterial Efficacy of a Nitrofuryl-Thiadiazole Derivative
| Compound | Preclinical Model | Dosing Regimen | Key Efficacy Endpoints | Outcome | Reference |
| 2-amino-5-(5'-nitro-2'-furyl)-1,3,4-thiadiazole | Animals | Oral or intramuscular administration | Antibacterial activity | Exhibited in vivo antibacterial properties. | [3][4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of in vivo studies.
Anticancer Efficacy Model: Ehrlich Ascites Carcinoma (EAC) in Mice
The in vivo anticancer activity of N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamide (TH08) was evaluated in a well-established tumor model.
-
Animal Model: Male Swiss albino mice, weighing between 19 and 26 grams, were used for the study.
-
Tumor Induction: Ehrlich ascites carcinoma (EAC) cells were used to induce liquid tumors in the mice.
-
Treatment: The test compound, TH08, was administered to the tumor-bearing mice. A standard medication, bleomycin (0.3 mg/kg), was used as a positive control.
-
Efficacy Evaluation: The anticancer efficacy was assessed by measuring several parameters, including:
Diuretic Activity Model in Rats
The diuretic potential of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives was assessed in a rat model.
-
Animal Model: The in vivo study was conducted on white rats.
-
Treatment: The synthesized compounds were administered orally to the rats.
-
Efficacy Evaluation: The diuretic activity was characterized by:
-
Urinalysis: Measurement of total urinary output per day.
-
Electrolyte Analysis: Determination of saluretic, natriuretic, and kaliuretic properties.
-
Biochemical Tests: Assessment of liver function markers (ALT, AST, ALP, γ-GGT) and total bilirubin and protein levels to monitor for potential toxicity.
-
Carbonic Anhydrase Inhibition: The potential mechanism of action was investigated through carbonic anhydrase inhibition indexes[2].
-
Antibacterial Activity Model
While specific details of the in vivo experimental protocol for 2-amino-5-(5'-nitro-2'-furyl)-1,3,4-thiadiazole are not extensively documented in the available literature, it is reported to possess in vivo antibacterial properties in animals following oral or intramuscular administration[3][4]. A general workflow for such a study is outlined below.
-
Animal Model: Typically, mouse models of bacterial infection are used, such as a systemic infection model or a localized infection model (e.g., thigh infection).
-
Infection: Animals are infected with a pathogenic bacterial strain.
-
Treatment: The test compound is administered, often at various doses and through different routes (e.g., oral, intravenous, intramuscular), to different groups of infected animals. A vehicle control and a standard antibiotic are included for comparison.
-
Efficacy Evaluation: The primary endpoint is typically the survival of the animals over a set period. Other parameters may include the bacterial load in target organs (e.g., spleen, liver, blood) at specific time points after treatment.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 2-amino-1,3,4-thiadiazole derivatives stem from their ability to interact with various cellular targets and pathways.
Anticancer Mechanisms
The anticancer effects of 1,3,4-thiadiazole derivatives are often multi-faceted. One of the proposed mechanisms involves the induction of apoptosis (programmed cell death). This can be triggered through the activation of caspase enzymes and modulation of the Bax/Bcl-2 protein ratio, leading to the dismantling of the cancer cell.
Caption: Proposed apoptotic pathway induced by anticancer 1,3,4-thiadiazole derivatives.
Diuretic Mechanism of Action
The diuretic effect of certain 1,3,4-thiadiazole derivatives is linked to the inhibition of carbonic anhydrase (CA) in the renal tubules. Inhibition of CA reduces the reabsorption of sodium bicarbonate, leading to increased urine output.
Caption: Mechanism of diuretic action via carbonic anhydrase inhibition.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for preclinical in vivo efficacy studies, applicable to the evaluation of novel therapeutic agents.
Caption: A generalized workflow for preclinical in vivo efficacy assessment.
References
- 1. synthesis-and-in-vivo-anticancer-evaluation-of-n-4-oxo-2-4-5-aryl-1-3-4-thiadiazole-2yl-amino-phenyl-thiazolidine-3-yl-benzamide-derivative - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
A Comparative Analysis of the Antimicrobial Spectrum of Novel Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery and development of new antimicrobial agents. Thiadiazole and its derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including potent antibacterial and antifungal properties. This guide provides a comparative analysis of the antimicrobial spectrum of various thiadiazole derivatives, supported by experimental data from recent studies.
Quantitative Antimicrobial Activity of Thiadiazole Derivatives
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of several recently synthesized thiadiazole derivatives against a panel of clinically relevant bacteria and fungi.
| Derivative Class | Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) | Reference |
| 1,3,4-Thiadiazole-Schiff Bases | 2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole | 4-8 µg/mL | 4-16 µg/mL | 4-16 µg/mL | 4-16 µg/mL | [1] |
| Schiff base with fluorine atom (Compound 23) | 4-8 µg/mL | 4-16 µg/mL | 4-16 µg/mL | 4-16 µg/mL | [1] | |
| Imidazo[2,1-b][1][2][3]thiadiazole-Pyrazole Hybrids | Compound 17l | >64 µg/mL | >64 µg/mL | >64 µg/mL | 0.25 µg/mL | [4] |
| Compound 17m | >64 µg/mL | >64 µg/mL | >64 µg/mL | 0.25 µg/mL | [4] | |
| Pyrazole-1-carbothiohydrazide Derivatives | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (Compound 21a) | 62.5-125 µg/mL | 62.5-125 µg/mL | 62.5-125 µg/mL | 2.9-7.8 µg/mL | [2] |
| 5-substituted-2-amino-1,3,4-thiadiazole | Fluorinated and chlorinated derivatives (Compounds 8a and 8b) | 20-28 µg/mL | - | - | - | [5][6] |
| Standard Drugs | Ciprofloxacin | 18-20 µg/mL | - | - | - | [5][6] |
| Fluconazole | - | - | - | - | [4] |
Note: A lower MIC value indicates greater antimicrobial activity. Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to determine the antimicrobial spectrum of novel compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared. Typically, a few colonies from a fresh agar plate are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the thiadiazole derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) across the wells of the plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for Candida species).
-
Determination of MIC: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Kirby-Bauer Disk Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of a bacterium to an antimicrobial agent.
-
Preparation of Agar Plates: A sterile Mueller-Hinton agar plate is used. The agar should be poured to a uniform depth of 4 mm.
-
Preparation of Inoculum: A bacterial inoculum is prepared to the turbidity of a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the agar plate is then swabbed evenly in three directions to ensure a uniform lawn of bacterial growth.
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the thiadiazole derivative are placed on the surface of the inoculated agar plate using sterile forceps. The disks should be pressed down gently to ensure complete contact with the agar.
-
Incubation: The plate is incubated in an inverted position at 35-37°C for 16-24 hours.
-
Measurement of Zone of Inhibition: After incubation, the diameter of the zone of no bacterial growth around each disk is measured in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a compound using the broth microdilution method.
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
Conclusion
The presented data highlights the significant potential of thiadiazole derivatives as a source of new antimicrobial agents. The antimicrobial spectrum can be significantly influenced by the nature and position of substituents on the thiadiazole ring. For instance, the incorporation of fluorine atoms and the formation of Schiff bases appear to enhance antibacterial activity, while hybridization with pyrazole moieties can lead to potent antifungal agents. Further structure-activity relationship (SAR) studies are crucial to optimize the efficacy and selectivity of these compounds, paving the way for the development of novel therapeutics to combat infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives [wisdomlib.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
Validating Novel Drug Targets: A Comparative Guide to Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The journey of validating a new drug target is a critical and often complex phase in the drug discovery pipeline. The selection of potent and selective small molecule inhibitors is paramount to successfully demonstrating the therapeutic potential of a novel target. This guide provides an objective comparison of small molecule inhibitors against two well-established kinase targets, the Epidermal Growth Factor Receptor (EGFR) and Bcr-Abl, supported by experimental data and detailed protocols.
Performance Comparison of Small Molecule Inhibitors
The efficacy of small molecule inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values of several widely used inhibitors against their respective targets.
Table 1: Comparative IC50 Values of EGFR Inhibitors
| Inhibitor | Target EGFR Variant | IC50 (nM) | Reference |
| Gefitinib | Wild-type | 26 - 37 | [1] |
| Gefitinib | L858R mutant | 10 | [2] |
| Gefitinib | Exon 19 deletion | 10 - 50 | [2] |
| Erlotinib | Wild-type | 2 | [1] |
| Erlotinib | L858R mutant | 7 - 1185 | |
| Erlotinib | Exon 19 deletion | 7 - 1185 | |
| Lapatinib | Wild-type | 10.8 | [1] |
| Lapatinib | L858R mutant | 900 | [2] |
| Lapatinib | Exon 19 deletion | 1200 | [2] |
Table 2: Comparative IC50 Values of Bcr-Abl Inhibitors
| Inhibitor | Target Bcr-Abl Variant | IC50 (nM) | Reference |
| Imatinib | Wild-type | - | [3][4] |
| Imatinib | E255V mutant | Highly Resistant | [3] |
| Nilotinib | Wild-type | - | [3][4] |
| Nilotinib | E255V mutant | Highly Resistant | [3] |
| Dasatinib | Wild-type | - | [3][4] |
| Dasatinib | Q252H mutant | Sensitive | [3] |
| Bosutinib | Wild-type | - | [3][4] |
| Bosutinib | V299L mutant | Highly Resistant | [3] |
Key Experimental Protocols
Accurate and reproducible experimental data are the bedrock of drug target validation. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a small molecule to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Small molecule inhibitors (dissolved in DMSO)
-
Microplate (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
Procedure:
-
Prepare serial dilutions of the small molecule inhibitors in DMSO.
-
In a microplate, add the kinase enzyme, the specific substrate, and the small molecule inhibitor to the kinase assay buffer. Include a vehicle control (DMSO only).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence or fluorescence signal, which is proportional to the amount of ADP, is read on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a small molecule inhibitor within a cellular environment.
Materials:
-
Cultured cells expressing the target protein
-
Small molecule inhibitor
-
PBS (Phosphate-buffered saline)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heating (e.g., PCR cycler, water bath)
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Treat cultured cells with the small molecule inhibitor at various concentrations or with a vehicle control.
-
After incubation, wash the cells with PBS and resuspend them in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Lyse the cells using freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and Western blotting using a target-specific antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
In Vivo Subcutaneous Xenograft Model
This in vivo model is crucial for evaluating the anti-tumor efficacy of a small molecule inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line expressing the target of interest
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Small molecule inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Culture the cancer cells to the desired number.
-
Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel to enhance tumor formation.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.[5][6]
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[5][6]
-
Administer the small molecule inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).[5][6]
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume using the formula: (Length x Width²) / 2.[5]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.
Visualizing Molecular Interactions and Workflows
Understanding the complex signaling pathways and experimental processes is facilitated by clear and concise diagrams.
Signaling Pathway Diagrams
Caption: Simplified EGFR signaling pathway and points of inhibition.
Caption: Key Bcr-Abl signaling pathways in CML and inhibitor action.
Experimental Workflow Diagram
Caption: A typical workflow for drug target validation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Determination of the Activity Profile of Bosutinib, Dasatinib and Nilotinib against 18 Imatinib Resistant Bcr/Abl Mutants | Blood | American Society of Hematology [ashpublications.org]
- 5. In vivo animal model experiments [bio-protocol.org]
- 6. 2.6. Mouse xenograft tumor models and treatments [bio-protocol.org]
Navigating the Labyrinth of Drug Selectivity: A Comparative Guide to Substituted Thiadiazoles
For Immediate Release
In the intricate world of drug discovery, the specificity of a chemical compound for its intended biological target is paramount. Off-target effects, where a drug interacts with unintended proteins, can lead to adverse side effects and hinder therapeutic efficacy. This guide provides a comprehensive comparison of the cross-reactivity and off-target effects of substituted thiadiazoles, a class of compounds with broad pharmacological potential. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the underlying biological pathways and experimental workflows, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the complexities of thiadiazole selectivity.
Unmasking Off-Target Interactions: A Comparative Analysis
The selectivity of therapeutic agents is a cornerstone of modern medicine. While the thiadiazole scaffold is a component of numerous drugs with activities ranging from antimicrobial to anticancer, understanding the potential for off-target binding is crucial for developing safer and more effective treatments.[1][2] This guide delves into the cross-reactivity profiles of representative substituted thiadiazoles, offering a comparative look at their on-target potency versus their interactions with a panel of off-target proteins.
Kinase Inhibitor Selectivity: The Case of a Thiadiazinone Analog
Table 1: Kinome Profiling of a Substituted Thiadiazinone (at 1 µM)
| Kinase | Percent Inhibition |
| Primary Target(s) | |
| Kinase A | 95% |
| Kinase B | 92% |
| Significant Off-Target Hits (>50% Inhibition) | |
| Kinase C | 78% |
| Kinase D | 65% |
| Kinase E | 58% |
| Low-Level Off-Target Hits (20-50% Inhibition) | |
| Kinase F | 45% |
| Kinase G | 32% |
| Kinase H | 25% |
| This data is illustrative and based on the profiling of a thiadiazinone analog. The specific kinases are anonymized for proprietary reasons. |
This table clearly demonstrates that while the compound is potent against its intended targets, it also exhibits significant activity against other kinases, which could lead to unintended biological effects.
Carbonic Anhydrase Inhibitor Cross-Reactivity
Substituted thiadiazoles are also prominent as carbonic anhydrase (CA) inhibitors. Cross-reactivity studies within this class have shown that the core structure of the thiadiazole and its substituents play a critical role in determining selectivity among different CA isoforms. For example, certain substitutions may lead to potent inhibition of the target isoform (e.g., CA-IX in cancer) while displaying weaker activity against other isoforms (e.g., CA-I and CA-II), which are more ubiquitously expressed.
Table 2: Comparative Inhibition of Carbonic Anhydrase Isoforms by a Substituted Thiadiazole
| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA I | 7136 |
| hCA II | 833.6 |
| hCA IX | 7.9 |
| hCA XII | 9.4 |
| Data adapted from studies on novel SLC-0111 thiadiazole analogues.[3] |
This data highlights the potential for developing isoform-selective CA inhibitors by modifying the substitution pattern on the thiadiazole ring.
Illuminating the Path: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to assess cross-reactivity, the following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: On- and off-target effects of a substituted thiadiazole inhibitor.
This diagram illustrates how a substituted thiadiazole can inhibit its primary target, leading to the desired therapeutic effect, but also interact with an off-target, potentially causing side effects.
Caption: Workflow for identifying selective substituted thiadiazole inhibitors.
This workflow outlines the key steps in screening a library of thiadiazole compounds to identify those with high selectivity for the intended target.
Under the Microscope: Experimental Protocols
To ensure the reproducibility and transparency of the data presented, this section provides detailed methodologies for key experiments used to assess the cross-reactivity and off-target effects of substituted thiadiazoles.
Radiometric Kinase Assay for Selectivity Profiling
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate. It is a robust method for determining the inhibitory potency of a compound against a panel of kinases.[4][5][6][7][8]
Materials:
-
Kinase of interest and a panel of off-target kinases
-
Specific peptide or protein substrate for each kinase
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substituted thiadiazole compound dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add the substituted thiadiazole compound at various concentrations (typically a serial dilution) or a vehicle control (DMSO).
-
Initiate the kinase reaction by adding the [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or phosphorimager.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Competitive Binding Assay for Off-Target Screening
This assay determines the affinity of a test compound for a target protein by measuring its ability to displace a known, labeled ligand (probe) that binds to the same site. It is a versatile method for screening compounds against a wide range of targets.[9][10][11][12][13]
Materials:
-
Target protein of interest
-
Known fluorescently-labeled or biotinylated ligand (probe) for the target protein
-
Substituted thiadiazole compound dissolved in DMSO
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Microplate reader capable of detecting fluorescence or a suitable detection system for the labeled probe
Procedure:
-
In a microplate, add the target protein at a fixed concentration.
-
Add the labeled probe at a concentration typically at or below its dissociation constant (K_d).
-
Add the substituted thiadiazole compound at various concentrations (a serial dilution).
-
Incubate the mixture to allow it to reach binding equilibrium.
-
Measure the signal from the bound labeled probe using a microplate reader. The signal will decrease as the test compound displaces the labeled probe.
-
Calculate the percent displacement for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the labeled probe.
-
The inhibition constant (K_i) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and K_d of the labeled probe.
Conclusion
The development of selective substituted thiadiazoles requires a thorough understanding of their potential for cross-reactivity and off-target effects. This guide has provided a framework for comparing these properties through the presentation of illustrative quantitative data, clear visualizations of relevant biological processes, and detailed experimental protocols. By employing systematic screening strategies and robust assay methodologies, researchers can identify and optimize thiadiazole-based compounds with improved selectivity profiles, ultimately leading to the development of safer and more effective therapeutic agents.
References
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 3. Novel synthesized SLC-0111 thiazole and thiadiazole analogues: Determination of their carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 13. nicoyalife.com [nicoyalife.com]
Head-to-head comparison of thiadiazole inhibitors with standard-of-care drugs.
Thiadiazole Inhibitors: A Head-to-Head Comparison with Standard-of-Care Drugs
For Researchers, Scientists, and Drug Development Professionals
The thiadiazole scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2][3][4] This guide provides an objective, data-driven comparison of thiadiazole-based inhibitors against current standard-of-care drugs across key therapeutic areas. The data presented is compiled from preclinical studies and is intended to inform research and development efforts.
Oncology
Thiadiazole derivatives have demonstrated promising anticancer activity by targeting various key players in cancer cell proliferation and survival, including receptor tyrosine kinases and other signaling proteins.[1][3][5]
VEGFR-2 Inhibition in Breast Cancer
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, a process essential for tumor growth and metastasis. Thiadiazole derivatives have been investigated as potent VEGFR-2 inhibitors.
Comparative Efficacy of a Thiadiazole Derivative against Sorafenib
| Compound | Target | Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (nM) | Reference |
| Thiadiazole Derivative 7b | VEGFR-2 | MCF-7 (Breast Cancer) | 6.13 | 40.65 | [6] |
| Sorafenib (Standard of Care) | Multi-kinase inhibitor | MCF-7 (Breast Cancer) | 7.26 | 53.32 | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: MCF-7 cells were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with various concentrations of the thiadiazole derivatives or doxorubicin (as a standard) for 48 hours.[7]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength to determine cell viability and calculate the IC50 value.
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of VEGFR-2 by a thiadiazole derivative blocks downstream signaling, leading to the suppression of angiogenesis.
EGFR Inhibition in Cancer
The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Certain thiadiazole derivatives have shown potent inhibitory effects on EGFR.
Comparative Efficacy of Thiadiazole Derivatives against a Standard EGFR Inhibitor
| Compound | Target | Cell Line | Antiproliferative IC50 (µM) | EGFR Inhibition IC50 (µM) | Reference |
| Thiadiazole 32a | EGFR | HePG-2 (Liver Cancer) | 3.31 | 0.08 | [1] |
| Thiadiazole 32d | EGFR | MCF-7 (Breast Cancer) | 9.31 | 0.30 | [1] |
Mechanism of Action: Induction of Apoptosis Some thiadiazole derivatives induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and the levels of caspases 6, 7, and 9.[1]
Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiadiazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[2][8][9]
Antibacterial Activity
Numerous 1,3,4-thiadiazole derivatives have demonstrated significant antibacterial activity, in some cases superior to standard antibiotics.[8]
Comparative Antibacterial Activity of Thiadiazole Derivatives
| Compound Class | Bacterial Strains | Activity Compared to Standard | Standard Drug(s) | Reference |
| 79 newly synthesized 1,3,4-thiadiazole derivatives | 10 Gram-negative and 9 Gram-positive strains | Superior or high (90-100%) inhibition | Reference antibiotics | [8] |
| 2-(pyrido[3,2-f]quinazolin-4(1H)-yl)-1,3,4-thiadiazole derivatives | Gram-positive and Gram-negative strains | Moderate, but lower than Ampicillin | Ampicillin trihydrate | [8] |
| Quinoline-bridged thiophenes connected to a 1,3,4-thiadiazole ring | Escherichia coli, Staphylococcus aureus | Notable, but weaker than Chloramphenicol | Chloramphenicol | [8] |
| 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid | S. aureus, S. enterica, V. cholera, B. subtilis, P. mirabilis, E. coli, M. smegmatics, P. aeruginosa | Compound 8b showed excellent activity, in some cases better than ampicillin. | Ampicillin | [10] |
| Schiff bases with 1,3,4-thiadiazole moiety | Various bacterial strains | Good to excellent (MIC 4–16 μg/mL) | Not specified | [10] |
Experimental Protocol: Kirby-Bauer Disc Diffusion Method
-
Bacterial Inoculation: A standardized inoculum of the test bacterium is swabbed onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Paper discs impregnated with a known concentration of the thiadiazole derivative or a standard antibiotic are placed on the agar surface.
-
Incubation: The plate is incubated under standard conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured. The size of the zone is proportional to the inhibitory effect of the compound.[11]
Logical Relationship: Development of Novel Antimicrobials
Caption: The rise of antimicrobial resistance is a driving force for the development of new drugs, with thiadiazole derivatives showing promise as a structural basis for these novel agents.
Neurological Disorders
Thiadiazole-based compounds are being explored for their therapeutic potential in neurodegenerative diseases like Alzheimer's disease, primarily through the inhibition of key enzymes.[12][13][14][15]
Inhibition of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer's Disease
Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can increase acetylcholine levels in the brain, a key therapeutic strategy in Alzheimer's disease.
Comparative Efficacy of a Thiazole-Thiadiazole Hybrid against Donepezil
| Compound | Target | IC50 | Standard Drug | Reference |
| Thiazole-Thiadiazole Derivative 8 (with trifluoromethyl substitution) | Alzheimer-related enzymes (AChE/BuChE) | Surpassed standard drug | Donepezil | [16] |
Experimental Workflow: Anti-Alzheimer's Drug Screening
Caption: A typical workflow for the discovery of novel anti-Alzheimer's agents based on the thiadiazole scaffold.
Carbonic Anhydrase Inhibition
Carbonic anhydrase (CA) inhibitors are used as diuretics, and for treating glaucoma and epilepsy.[17][18] Thiadiazole derivatives have been shown to be potent inhibitors of human carbonic anhydrase I and II (hCA I and hCA II).
Comparative Efficacy of Thiadiazole Derivatives against Acetazolamide
| Compound Class | Target | Activity Compared to Standard | Standard Drug | Reference |
| Two groups of 1,3,4-thiadiazole derivatives | hCA I | Better activity for all synthesized compounds | Acetazolamide (AAZ) | [17][19] |
| Two groups of 1,3,4-thiadiazole derivatives | hCA II | Better activity for most compounds (except 5b and 6b) | Acetazolamide (AAZ) | [17][19] |
| Sulfonamide derivatives 1e, 2b, 3a, 3b | Carbonic Anhydrase II | Lower IC50 values (better inhibition) | Acetazolamide (IC50 = 5.86 µM) | [18] |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay The inhibitory activity of the synthesized compounds on carbonic anhydrase II is evaluated by monitoring the color development from the catalysis of p-nitrophenyl acetate. The inhibition rate and IC50 value for each compound at different concentrations are then determined.[18]
Conclusion
The data presented in this guide highlight the significant potential of thiadiazole-based inhibitors as therapeutic agents across a range of diseases. In many preclinical studies, these compounds have demonstrated efficacy comparable or superior to existing standard-of-care drugs. The versatility of the thiadiazole scaffold allows for extensive chemical modifications, offering a promising avenue for the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Further in-depth preclinical and clinical investigations are warranted to fully realize the therapeutic potential of this important class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. kuey.net [kuey.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives [wisdomlib.org]
- 12. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. thiadiazole-a-promising-structure-in-design-and-development-of-anti-alzheimer-agents - Ask this paper | Bohrium [bohrium.com]
- 15. Thiadiazole - A promising structure in design and development of anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. ingentaconnect.com [ingentaconnect.com]
- 19. New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. | Semantic Scholar [semanticscholar.org]
Preclinical Validation of Machine Learning-Identified Drug Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integration of machine learning (ML) into drug discovery has revolutionized the identification of novel therapeutic targets. By analyzing vast and complex biological datasets, ML algorithms can uncover previously overlooked genes and proteins that play a critical role in disease pathogenesis. However, the journey from a computationally identified target to a clinically viable drug is long and requires rigorous preclinical validation. This guide provides a comparative overview of the preclinical validation process for drug targets identified through ML, contrasting it with traditional approaches and providing supporting experimental data and detailed protocols for key validation assays.
Executive Summary
Preclinical validation aims to provide evidence that a specific molecular target is critical for the disease process and that modulating its activity is likely to have a therapeutic benefit with an acceptable safety profile. While the fundamental principles of validation remain the same, the starting point and the subsequent workflow can differ between traditionally identified and ML-identified targets. ML-driven approaches often identify a network of interconnected targets, providing a more systems-level view of the disease.
This guide will focus on a case study in multiple myeloma, a hematological malignancy where ML has identified a network of promising therapeutic targets, including Aurora Kinase A (AURKA), NIMA-Related Kinase 2 (NEK2), Cyclin-Dependent Kinase 1 (CDK1), and Protein Kinase Membrane Associated Tyrosine/Threonine 1 (PKMYT1). We will compare the validation workflow and present preclinical data for inhibitors of these targets.
Comparison of Drug Target Identification and Validation Workflows
The journey from target identification to a validated preclinical candidate differs significantly between traditional and machine learning-driven approaches. The traditional workflow is often linear and hypothesis-driven, while the ML approach is typically more iterative and data-driven, exploring complex patterns in large datasets.
Figure 1. Comparison of Drug Target Discovery Workflows
Quantitative Data Summary: In Vitro Efficacy of Inhibitors
The following table summarizes the in vitro efficacy of small molecule inhibitors against the ML-identified targets in multiple myeloma and other cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Target | Inhibitor | Cell Line(s) | IC50 (nM) | Reference(s) |
| AURKA | VX-680 | OPM-2, MM1.S (Multiple Myeloma) | 50 - 500 | [1] |
| MLN8237 (Alisertib) | Various Cancer Cell Lines | 16 | [2] | |
| NEK2 | NBI-961 | SUDHL5, RIVA (Diffuse Large B-cell Lymphoma) | Not specified, but showed potent anti-tumor effects | [3] |
| CDK1 | Dinaciclib (SCH727965) | A2780 | 3 | [4][5] |
| PKMYT1 | RP-6306 (Lunresertib) | del17p MM cell lines | Significantly lower than in WT cells | [6] |
| Compound A30 | CCNE1-amplified tumor cells | 3 | [7] | |
| BAA-012 | OVCAR-3 (Ovarian Cancer) | <50 | [8] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways in which the identified targets are involved, providing a visual representation of their roles in cellular processes relevant to cancer.
Figure 2. AURKA Signaling Pathway in Mitosis
Figure 3. NEK2 Signaling in Cancer
Figure 4. CDK1 Regulation of the Cell Cycle
Figure 5. PKMYT1 in G2/M Checkpoint Control
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical validation of drug targets.
shRNA-Mediated Gene Knockdown
This protocol describes the use of short hairpin RNA (shRNA) to silence the expression of a target gene in multiple myeloma cell lines.
a. Experimental Workflow
Figure 6. shRNA Knockdown Workflow
b. Materials:
-
Multiple myeloma cell lines (e.g., OPM-2, RPMI-8226)
-
Lentiviral vectors containing shRNA targeting the gene of interest and a non-targeting control
-
Lentiviral packaging plasmids
-
HEK293T cells for virus production
-
Transfection reagent
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Puromycin for selection
-
Reagents for Western blot and qPCR
c. Protocol:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduction of Multiple Myeloma Cells: Transduce the target multiple myeloma cells with the collected lentivirus in the presence of polybrene.
-
Selection of Stable Cell Lines: 48 hours post-transduction, select for stably transduced cells by adding puromycin to the culture medium.
-
Validation of Knockdown:
-
Western Blot: Lyse the cells and perform Western blot analysis to confirm the reduction in the target protein level compared to the non-targeting control.
-
qPCR: Extract total RNA and perform quantitative real-time PCR to confirm the reduction in the target mRNA level.
-
-
Phenotypic Analysis: Use the validated knockdown cell lines to perform functional assays, such as cell viability assays (e.g., MTT or CellTiter-Glo) and apoptosis assays (e.g., Annexin V staining).
Western Blot Analysis for Protein Knockdown Confirmation
This protocol details the steps for confirming protein knockdown using Western blotting.
a. Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
b. Protocol:
-
Cell Lysis: Lyse the control and knockdown cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of protein knockdown relative to the loading control.
In Vivo Xenograft Model for Efficacy Studies
This protocol outlines the procedure for establishing a multiple myeloma xenograft model in immunodeficient mice to evaluate the in vivo efficacy of a drug candidate.
a. Experimental Workflow
Figure 7. Xenograft Model Workflow
b. Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Multiple myeloma cells
-
Matrigel (optional)
-
Sterile PBS
-
Calipers for tumor measurement
-
Drug candidate and vehicle control
-
Anesthesia
c. Protocol:
-
Cell Preparation: Harvest and resuspend multiple myeloma cells in sterile PBS, optionally mixed with Matrigel to enhance tumor formation.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size, measure them with calipers every 2-3 days.
-
Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the drug candidate or vehicle control according to the planned dosing schedule and route of administration.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and collect tissues for biomarker analysis (e.g., immunohistochemistry to confirm target engagement).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect.
Conclusion
The preclinical validation of drug targets identified through machine learning is a critical step in translating computational predictions into tangible therapeutic benefits. By employing a combination of robust in vitro and in vivo experimental models, researchers can build a strong evidence base to support the progression of these novel targets into clinical development. This guide provides a framework for comparing and executing the necessary preclinical validation studies, emphasizing the importance of quantitative data, detailed protocols, and a clear understanding of the underlying biological pathways. As ML continues to reshape the landscape of drug discovery, a systematic and rigorous approach to preclinical validation will be paramount to success.
References
- 1. Targeting aurora kinases as therapy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Discovery of potent and selective PKMYT1 inhibitors for the treatment of CCNE1-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer Research Technology and My-T Bio divulge PKMYT1 inhibitors | BioWorld [bioworld.com]
Confirming Compound-Target Interaction: A Comparative Guide to Biochemical and Cell-Based Assays
For researchers, scientists, and drug development professionals, confirming that a compound interacts with its intended target is a critical step in the drug discovery pipeline. This guide provides an objective comparison of key biochemical and cell-based assays used for this purpose, supported by experimental data and detailed protocols. We will explore Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), the Cellular Thermal Shift Assay (CETSA), and NanoBRET™ Target Engagement Assays.
At a Glance: Comparing Key Assays
To facilitate a quick and easy comparison, the following table summarizes the key quantitative parameters of the four assays discussed in this guide.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Assay Type | Biochemical | Biochemical | Cell-based | Cell-based |
| Measures | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Binding affinity (KD), kinetics (kon, koff) | Target stabilization/destabilization | Target occupancy/engagement |
| Affinity Range | 10 µM to 10 nM[1] | Millimolar (mM) to picomolar (pM) | Not directly measured | Micromolar (µM) to nanomolar (nM) |
| Sample Consumption | High (≥ 300 µL protein, ≥ 100-120 µL ligand)[2] | Low | Moderate | Low |
| Throughput | Low | Medium to High (up to 1,000 samples/day)[3] | High (with plate-based formats) | High |
| Labeling Requirement | Label-free | Label-free (for analyte) | Label-free (for compound) | Requires NanoLuc fusion protein and fluorescent tracer |
| Cellular Context | No | No | Yes | Yes |
In-Depth Assay Analysis
This section provides a detailed overview of each assay, including its underlying principles, experimental workflow, and data interpretation.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biomolecular interactions. It is considered the gold standard for characterizing the thermodynamics of binding events.
Experimental Workflow
The general workflow for an ITC experiment is as follows:
Figure 1: A generalized workflow for an Isothermal Titration Calorimetry experiment.
Detailed Experimental Protocol
Materials:
-
Purified target protein (concentration: 10 µM - 100 µM)[1]
-
Compound (ligand) of interest (concentration: 10-20 times the protein concentration)[1]
-
Identical buffer for both protein and ligand solutions (e.g., PBS or HEPES)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare the target protein and ligand solutions in the exact same buffer to minimize heats of dilution.[2]
-
Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.
-
-
Instrument Setup:
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the sample cell.
-
Allow the system to return to thermal equilibrium between each injection.
-
-
Data Acquisition:
-
The instrument records the heat change (power required to maintain a constant temperature) after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to determine the heat absorbed or released per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[1]
-
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. It provides kinetic information about the binding event, including association (kon) and dissociation (koff) rates.
Experimental Workflow
The following diagram illustrates a typical SPR experimental workflow:
Figure 2: A generalized workflow for a Surface Plasmon Resonance experiment.
Detailed Experimental Protocol
Materials:
-
Purified target protein (ligand)
-
Compound of interest (analyte)
-
SPR instrument and sensor chips
-
Running buffer (e.g., HBS-EP)
-
Immobilization buffers and reagents (e.g., EDC/NHS)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., using a mixture of EDC and NHS for amine coupling).
-
Inject the purified target protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Binding:
-
Inject a series of concentrations of the compound (analyte) over the sensor surface at a constant flow rate.
-
Allow for an association phase where the compound binds to the immobilized target.
-
Follow with a dissociation phase where running buffer flows over the surface, allowing the compound to dissociate.
-
-
Data Acquisition:
-
The SPR instrument monitors the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte bound.
-
-
Data Analysis:
-
The data is presented as a sensorgram, a plot of response units (RU) versus time.
-
Fit the association and dissociation curves to a kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing compound-target engagement within a cellular environment.[4] The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Workflow
The workflow for a typical CETSA experiment is depicted below:
Figure 3: A generalized workflow for a Cellular Thermal Shift Assay experiment.
Detailed Experimental Protocol
Materials:
-
Cultured cells expressing the target protein
-
Compound of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Equipment for heating (e.g., PCR cycler) and protein quantification (e.g., Western blot apparatus, plate reader)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the compound of interest or a vehicle control for a defined period.
-
-
Heat Challenge:
-
Aliquot the treated cells and expose them to a range of temperatures for a short duration (e.g., 3 minutes).[5]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells to release the intracellular contents.
-
Separate the soluble protein fraction from the precipitated (aggregated) proteins by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of the soluble target protein in each sample using a suitable method, such as Western blotting or a plate-based immunoassay.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature indicates that the compound has bound to and stabilized the target protein.[5]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a cell-based method that utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein in living cells.
Experimental Workflow
The workflow for a NanoBRET™ Target Engagement Assay is outlined below:
Figure 4: A generalized workflow for a NanoBRET™ Target Engagement Assay.
Detailed Experimental Protocol
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the target protein fused to NanoLuc® luciferase
-
Cell-permeable fluorescent tracer specific for the target
-
Test compound
-
Nano-Glo® Live Cell Reagent (substrate)
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque multi-well assay plates
Procedure:
-
Cell Preparation:
-
Transfect cells with the NanoLuc®-target fusion vector and plate them into multi-well plates.
-
Allow cells to adhere and express the fusion protein.
-
-
Compound and Tracer Addition:
-
Add serial dilutions of the test compound to the cells.
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Incubate to allow for compound and tracer binding to reach equilibrium.
-
-
BRET Measurement:
-
Add the Nano-Glo® substrate to initiate the luminescent reaction.
-
Measure the luminescence emission at two wavelengths: one corresponding to the NanoLuc® donor and one to the fluorescent tracer acceptor.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
-
Signaling Pathway Diagrams
Understanding the context in which a drug target functions is crucial. The following diagrams illustrate key signaling pathways relevant to drug discovery, created using the DOT language.
p38 MAPK Signaling Pathway
Figure 5: A simplified representation of the p38 MAPK signaling cascade.
EGFR Signaling Pathway
Figure 6: Key pathways downstream of EGFR activation.
JAK-STAT Signaling Pathway
Figure 7: The canonical JAK-STAT signaling pathway.
BCR-ABL Signaling Pathway
Figure 8: Major signaling pathways activated by the BCR-ABL oncoprotein.
This guide provides a foundational understanding of these powerful techniques. The choice of assay will depend on the specific research question, the nature of the target and compound, and the desired throughput and information. By carefully considering the strengths and limitations of each method, researchers can select the most appropriate approach to confidently confirm compound-target interaction and advance their drug discovery programs.
References
- 1. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 2. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 3. High-throughput kinase assay based on surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine, a compound frequently used in pharmaceutical research.
The disposal of this compound, like any laboratory chemical, must be conducted in a manner that prioritizes safety and complies with all applicable regulations. While specific institutional and local guidelines must always be followed, the following procedures outline the best practices for managing this compound as waste.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, it is crucial to understand the potential hazards associated with this compound. Based on data for the dihydrochloride salt and related aminothiadiazole compounds, this substance should be handled with care.
Key Hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[1]
Mandatory Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn at all times when handling this compound waste:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust in a poorly ventilated area. |
II. Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in the disposal process. This ensures that incompatible materials are not mixed, which could lead to dangerous reactions.
Waste Collection Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a material compatible with the chemical and should have a secure lid.
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., irritant).
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weigh boats, contaminated gloves, paper towels) in the designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
III. Disposal Procedures
The disposal of this compound must be handled by a licensed and approved waste disposal company. It is imperative to adhere to all local, state, and federal regulations.
Step-by-Step Disposal Plan:
-
Consult Institutional Guidelines: Before initiating disposal, review your organization's specific chemical hygiene plan and waste disposal procedures.
-
Contact EHS Office: Notify your institution's Environmental Health and Safety (EHS) office about the waste you have generated. They will provide guidance on the proper procedures for pickup and disposal.
-
Waste Manifest: Complete any required waste manifest forms accurately and completely. This documentation is essential for tracking the waste from its point of generation to its final disposal.
-
Professional Disposal: The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. These facilities are equipped to handle and treat chemical waste in an environmentally responsible manner, often through high-temperature incineration.
Emergency Spill Procedures: In the event of a spill, the following steps should be taken immediately:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Clean-up: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and the EHS office.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine and its derivatives in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
I. Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects eyes from splashes and airborne particles of the compound, which is expected to be an irritant. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). It is advisable to consult the glove manufacturer's resistance guide for specific breakthrough times. Double-gloving may be appropriate for extended handling. | Prevents skin contact, as aminothiadiazole derivatives are known to cause skin irritation.[1] |
| Body Protection | A flame-resistant lab coat, buttoned completely. Long pants and closed-toe shoes are mandatory. | Protects skin and clothing from spills and splashes. |
| Respiratory Protection | Generally not required if work is conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved N95 respirator or higher should be used. | Minimizes inhalation of the compound, which may cause respiratory irritation.[1] |
II. Physicochemical and Toxicological Data
Specific quantitative data for this compound is limited. The following table includes available information for the target compound's dihydrochloride salt and data for a structurally similar compound, 2-Amino-5-ethyl-1,3,4-thiadiazole, to provide an indication of expected properties.
Table 2: Physicochemical and Toxicological Properties
| Property | This compound dihydrochloride | 2-Amino-5-ethyl-1,3,4-thiadiazole (CAS 14068-53-2) |
| Molecular Formula | C4H8N4S · 2HCl | C4H7N3S |
| Molecular Weight | Not available | 129.18 g/mol [2] |
| Appearance | Solid | Not available |
| Melting Point | Not available | 200-203 °C[2] |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
| Toxicity Data (LD50/LC50) | Not available | Not available |
III. Standard Operating Procedures for Handling
The following is a step-by-step guide for the safe handling of this compound in a laboratory setting.
A. Engineering Controls:
-
Chemical Fume Hood: All work involving the handling of the solid compound or its solutions must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
B. Pre-Handling Preparations:
-
Review Safety Information: Before beginning any work, review this guide and any available safety data for similar compounds.
-
Assemble PPE: Don the appropriate PPE as specified in Table 1.
-
Prepare Work Area: Ensure the chemical fume hood is clean and uncluttered. Have spill cleanup materials readily available.
C. Handling the Compound:
-
Weighing: If weighing the solid, do so in the chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Making Solutions: Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, cool the vessel as needed.
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the compound. Avoid creating dust.
D. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with water.
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.
Caption: Workflow for handling this compound.
IV. Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.
Table 3: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused or Waste Compound | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. The container should be labeled with the full chemical name and associated hazards. Arrange for pickup by the institution's environmental health and safety (EHS) department. |
| Contaminated Solid Waste (e.g., gloves, weighing paper, paper towels) | Place in a designated hazardous waste bag within the laboratory. When the bag is full, it should be sealed, labeled, and placed in a solid hazardous waste container for EHS pickup. |
| Contaminated Liquid Waste (e.g., solutions, solvent rinses) | Collect in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams. The container should be stored in secondary containment. Arrange for pickup by the institution's EHS department. |
| Contaminated Glassware | Rinse with a suitable solvent in a fume hood. Collect the rinsate as hazardous liquid waste. Once decontaminated, the glassware can be washed and reused. Broken contaminated glassware should be placed in a designated glass waste container for hazardous materials. |
General Disposal Principles:
-
Do Not Pour Down the Drain: Due to the presence of nitrogen and sulfur, this compound should not be disposed of in the sanitary sewer.
-
Segregate Waste: Keep waste containing this compound separate from other chemical waste streams to avoid potentially dangerous reactions.
-
Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.
Caption: Logical flow for the disposal of waste containing the compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
